NCS-382
Description
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8- |
InChI Key |
UADPGHINQMWEAG-NTMALXAHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(/C(=C\C(=O)O)/C1)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |
Origin of Product |
United States |
Foundational & Exploratory
The Evolving Mechanism of Action of NCS-382: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a compound that has been a subject of pharmacological research for decades, primarily for its relationship with the neurotransmitter γ-hydroxybutyrate (GHB). Initially characterized as a selective antagonist of the high-affinity GHB receptor, its mechanism of action has been revealed to be more complex and multifaceted than previously understood. Conflicting reports on its functional antagonism of GHB's effects have led to a deeper investigation of its molecular targets. More recent evidence has identified the α-isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα) as a high-affinity binding site for this compound. This guide provides an in-depth technical overview of the current understanding of this compound's mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.
Primary Molecular Targets of this compound
The pharmacological profile of this compound is primarily defined by its interaction with two key proteins in the central nervous system: the historically defined high-affinity GHB binding site and the CaMKIIα hub domain. It is now largely accepted that the CaMKIIα hub domain constitutes the high-affinity GHB binding site that was studied for many years.
The High-Affinity GHB Receptor and CaMKIIα
For many years, the effects of GHB were attributed to its interaction with a specific, high-affinity receptor, distinct from the GABAB receptor. This compound was developed as a selective ligand for this binding site.[1] Binding studies have consistently demonstrated that this compound is a stereoselective and high-affinity ligand for these GHB binding sites.[2] However, a significant breakthrough in the field has been the identification of the hub domain of CaMKIIα as the long-sought-after high-affinity GHB binding site.[1][3] This discovery has reframed the understanding of this compound's mechanism of action, suggesting that its effects are mediated through the modulation of this crucial neuronal kinase. This compound binds to a specific pocket in the CaMKIIα hub domain, leading to a significant stabilization of the hub oligomer complex.[2][3][4]
Interaction with GABA Receptors
It is critical to note that binding studies have consistently shown that this compound does not possess affinity for either GABAA or GABAB receptors.[5] This lack of direct interaction is a key feature of its pharmacological profile. However, the interpretation of this compound's effects in the context of GHB pharmacology is invariably linked to the GABAB receptor, as GHB itself is a weak agonist at GABAB receptors, which mediates many of its sedative and hypnotic effects. The complex interplay between GHB's actions at its own high-affinity site (CaMKIIα) and at GABAB receptors has been a source of the conflicting reports on this compound's functional effects.
Functional Effects and the Controversy of GHB Antagonism
The functional role of this compound as a GHB antagonist is a topic of considerable debate, with experimental evidence presenting a conflicting picture.
-
Evidence for Antagonism: Some studies have shown that this compound can antagonize specific effects of GHB. For instance, it has been reported to block the discriminative stimulus properties of GHB in animal models. Additionally, this compound has been shown to block the excitatory effects observed with low doses of GHB.
-
Evidence Against or for Partial Agonism: In contrast, a larger body of evidence suggests that this compound fails to antagonize many of the prominent effects of GHB, such as sedation, ataxia, and inhibition of locomotor activity. In some experimental paradigms, this compound has been observed to produce effects similar to GHB or even to potentiate certain actions of GHB. Furthermore, some studies have suggested that this compound may act as a partial agonist at the GHB receptor.
This discrepancy in functional outcomes is likely due to the dual mechanism of GHB's action. The effects of GHB that are mediated through the GABAB receptor are not expected to be blocked by this compound, which does not bind to this receptor. The conflicting results from behavioral studies highlight the complexity of dissecting the pharmacology of a compound whose primary ligand has multiple receptor targets.
Quantitative Data: Binding Affinities
The following tables summarize the reported binding affinities of this compound for its primary targets.
| Target | Ligand | Preparation | Assay Type | Affinity (Ki) | Reference |
| CaMKIIα | [3H]this compound | Rat Cortical Homogenates | Competition Binding | 0.34 µM | [2] |
| CaMKIIα | Unlabeled this compound | Rat Cortical Homogenate | Competition vs. [3H]this compound | 0.340 µM | [5] |
| Target | Ligand | Preparation | Assay Type | Affinity (IC50) | Reference |
| GHB Receptor | Unlabeled this compound | Isolated Rat Striatum Membranes | Competition Binding | 134.1 nM | |
| GHB Receptor | Unlabeled this compound | Isolated Rat Hippocampus Membranes | Competition Binding | 201.3 nM |
Signaling Pathways and Experimental Workflows
Visualizing the Molecular Interactions
The following diagrams illustrate the key interactions of this compound and the workflow of a typical binding assay.
References
- 1. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of NCS-382: A Technical Guide to a Putative GHB Receptor Antagonist
For Immediate Release
This technical guide provides an in-depth analysis of NCS-382, a compound recognized for its high affinity for Gamma-Hydroxybutyrate (GHB) binding sites. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's pharmacology, mechanism of action, and its utility as a research tool. The information presented herein is a compilation of findings from preclinical studies, offering a nuanced perspective on its role as a putative GHB receptor antagonist.
Introduction: The Quest for a GHB Antagonist
Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting on both its own specific receptors and as a weak agonist at GABAB receptors.[1] The diverse effects of GHB, ranging from therapeutic applications in narcolepsy to its abuse as a recreational drug, have spurred the search for selective antagonists to probe its physiological functions and to counteract its intoxicating effects. This compound (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) emerged as a promising candidate due to its structural similarity to GHB and its high affinity for GHB binding sites.[1] However, its pharmacological characterization has revealed a complex and at times contradictory profile, challenging its simple classification as a pure antagonist.[1][2]
Chemical and Physical Properties
This compound is a semi-rigid analog of GHB. Its chemical structure is designed to confer higher affinity and selectivity for the GHB binding site compared to the endogenous ligand.
| Property | Value |
| IUPAC Name | (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][3]annulen-6-ylidene)acetic acid |
| Molecular Formula | C13H14O3 |
| Molecular Weight | 218.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol (B145695) |
Pharmacology and Mechanism of Action
Binding Affinity and Selectivity
This compound is a stereoselective ligand for GHB binding sites, with the R-enantiomer showing significantly higher potency.[4] Notably, recent research has identified the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) as a high-affinity binding site for GHB and its analogs, including this compound.[5][6][7][8] Binding studies have demonstrated that this compound does not have a significant affinity for GABAA or GABAB receptors.[1][4]
Table 1: Binding Affinities (Ki) of this compound and Related Compounds at the CaMKIIα Hub Domain
| Compound | Radioligand | Preparation | Ki (μM) | Reference |
| This compound | [3H]this compound | Rat cortical homogenates | 0.34 | [7][8] |
| GHB | [3H]this compound | Rat cortical homogenates | 4.3 | [7][8] |
| Ph-HTBA (1i) | [3H]this compound | Rat cortical homogenates | 0.078 | [8] |
| Fluorinated analog (6) | [3H]this compound | Rat cortical homogenates | 0.11 | [8] |
| Fluorinated analog (9) | [3H]this compound | Rat cortical homogenates | 0.081 | [8] |
Pharmacodynamics: A Controversial Antagonist Profile
While initially reported as a selective GHB receptor antagonist, the in vivo effects of this compound have been inconsistent. Some studies have shown that this compound can block certain behavioral and electrophysiological effects of GHB. For instance, it has been reported to antagonize the discriminative stimulus effects of GHB in rats and block the excitatory effects of low-dose GHB on neuronal firing in the prefrontal cortex.[9][10]
Conversely, other studies have failed to demonstrate a clear antagonistic relationship. In some behavioral paradigms, this compound did not reverse GHB-induced depressant-like effects, such as reduced locomotor activity.[2][11] Furthermore, some reports suggest that this compound may possess partial agonist or inverse agonist properties, and in some instances, it can even enhance the effects of GHB.[1][4] This complex pharmacological profile suggests that the interaction of this compound with the GHB binding site does not always result in a simple blockade of GHB's actions.
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is subject to metabolic clearance.[12] The primary metabolic pathways identified are dehydrogenation and glucuronidation.[12]
Experimental Protocols
Radioligand Binding Assay for [3H]this compound
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GHB binding site using [3H]this compound.
Materials:
-
Rat cortical tissue
-
Lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)
-
[3H]this compound
-
Unlabeled this compound or other competing ligands
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer.[13]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]this compound, and varying concentrations of the competing unlabeled ligand. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled GHB or this compound.[3][13]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the competing ligand to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of neuronal activity to assess the effects of this compound on GHB-induced changes in membrane potential and synaptic currents.
Materials:
-
Brain slice preparation (e.g., from rat prefrontal cortex or hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-gluconate based)
-
Patch pipettes (3-7 MΩ)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
GHB and this compound solutions
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize neurons using a microscope with DIC optics.[14]
-
Patching: Approach a target neuron with a patch pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.[14][15]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows for the measurement of whole-cell currents and voltage.[15]
-
Data Acquisition: Record baseline neuronal activity (e.g., spontaneous firing, postsynaptic currents).
-
Drug Application: Perfuse the slice with a known concentration of GHB and record the changes in neuronal activity.
-
Antagonism Study: After washing out the GHB, pre-incubate the slice with this compound and then co-apply GHB and this compound to determine if this compound blocks the GHB-induced effects.
Functional Observational Battery (FOB) in Mice
The FOB is a series of tests to assess the behavioral and physiological effects of a compound.[16][17][18][19]
Animals:
-
Male mice (e.g., C57BL/6)
-
Animals should be acclimated to the testing room before the experiment.
Procedure:
-
Dosing: Administer this compound, GHB, or a combination of both via an appropriate route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Observation Period: At specified time points after dosing (e.g., 15, 30, 60, 120 minutes), perform the following observations in a standardized arena:
-
Autonomic Effects: Observe for changes in pupil size, salivation, lacrimation, and body temperature.
-
Neuromuscular Effects: Assess gait, posture, muscle tone (e.g., grip strength), and the presence of tremors or convulsions.
-
Sensorimotor Effects: Evaluate responses to sensory stimuli (e.g., touch, sound) and motor coordination (e.g., righting reflex).
-
Behavioral Effects: Record locomotor activity (e.g., number of line crossings), rearing frequency, and any abnormal behaviors (e.g., stereotypy).
-
-
Scoring: Use a standardized scoring system to quantify the observed effects.
-
Data Analysis: Compare the scores of the different treatment groups to the vehicle control group to determine the behavioral profile of the compounds and any potential antagonistic interactions.
Visualizing Molecular Interactions and Experimental Processes
Proposed Signaling Pathway of GHB and this compound
Experimental Workflow for Radioligand Binding Assay
Conclusion and Future Directions
This compound remains a critical tool for investigating the pharmacology of GHB. While its classification as a pure antagonist is debated, its high affinity and selectivity for the GHB binding site, now understood to be the CaMKIIα hub domain, make it an invaluable molecular probe. The conflicting in vivo data underscore the complexity of GHB's pharmacology and suggest that the functional consequences of ligand binding to the GHB site may be context-dependent.
Future research should focus on elucidating the downstream signaling pathways activated upon ligand binding to the CaMKIIα hub domain. The development of novel analogs of this compound with more defined agonist or antagonist profiles is crucial for dissecting the physiological roles of the GHB binding site. Furthermore, a deeper understanding of the pharmacokinetics and metabolism of this compound and its analogs will be essential for their potential therapeutic development. This technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge in this intricate field of neuropharmacology.
References
- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiographic analysis of the new radioligand [(3)H](2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([(3)H]this compound) at gamma-hydroxybutyric acid (GHB) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of gamma-hydroxybutyrate and its antagonist this compound on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of gamma-hydroxy butyrate with ethanol and NCS 382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist this compound in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. mmpc.org [mmpc.org]
- 17. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mds-usa.com [mds-usa.com]
- 19. 40 CFR § 798.6050 - Functional observational battery. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
The Receptor Binding Profile of NCS-382: A Focus on GABAergic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NCS-382, or 6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid, is a synthetic compound structurally related to gamma-hydroxybutyric acid (GHB).[1] Initially investigated as a potential antagonist for the GHB receptor, its pharmacological profile has been the subject of extensive research. This technical guide provides a comprehensive overview of the binding affinity of this compound, with a particular focus on its interaction with gamma-aminobutyric acid (GABA) receptors. The information presented herein is intended to serve as a critical resource for professionals in neuroscience research and drug development.
While this compound is a potent ligand for the GHB receptor, a recurring and critical finding in the scientific literature is its notable lack of direct affinity for both GABAA and GABAB receptors .[1][2][3] This is a pivotal point for researchers investigating the pharmacology of GHB and the broader GABAergic system. This guide will present the evidence for this binding profile, detail the experimental context, and provide visualizations to clarify the complex interplay between this compound, GHB, and GABA receptors.
Quantitative Binding Affinity Data
The primary finding regarding the interaction of this compound with GABA receptors is a consistent lack of significant binding. In contrast, its affinity for the GHB receptor is well-documented. The following tables summarize the available quantitative data.
| Receptor Subtype | Ligand | Assay Type | Tissue/System | Affinity (IC50/Ki) | Reference |
| GABAA Receptor | This compound | Radioligand Binding | Rat Brain | No affinity reported | [1][2] |
| GABAB Receptor | This compound | Radioligand Binding | Rat Brain | No affinity reported (up to 1 mM) | [1][3] |
Table 1: Summary of this compound Binding Affinity at GABA Receptors
| Receptor | Ligand | Assay Type | Tissue/System | Affinity (IC50) | Reference |
| GHB Receptor | This compound | Radioligand Binding | Rat Striatum Membranes | 134.1 nM | [4] |
| GHB Receptor | This compound | Radioligand Binding | Rat Hippocampus Membranes | 201.3 nM | [4] |
Table 2: Summary of this compound Binding Affinity at the GHB Receptor
Experimental Protocols
The determination of binding affinity for compounds like this compound typically involves radioligand binding assays. While specific protocols for this compound at GABA receptors are not detailed in the literature due to the lack of affinity, a generalized methodology is described below.
Radioligand Displacement Assay
This technique is used to determine the affinity of a test compound (in this case, this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand that binds to that receptor.
Objective: To determine the concentration of this compound required to inhibit the binding of a specific radioligand to GABAA or GABAB receptors by 50% (the IC50 value).
Materials:
-
Tissue Preparation: Homogenized brain tissue (e.g., rat cerebral cortex) containing the receptors of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor being studied (e.g., [3H]muscimol for GABAA receptors, [3H]baclofen for GABAB receptors).
-
Test Compound: this compound at various concentrations.
-
Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate receptor-bound radioligand from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Generalized Procedure:
-
Tissue Homogenization: The brain tissue is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is then determined from this curve.
Signaling Pathways and Receptor Interactions
Given that this compound does not directly bind to GABA receptors, its pharmacological effects are primarily understood through its interaction with the GHB receptor and the subsequent, often indirect, influence on GABAergic systems. The relationship between GHB, its receptor, and GABA receptors is complex. GHB itself is a weak agonist at GABAB receptors.[1]
The diagram above illustrates that this compound is a high-affinity ligand for the GHB receptor. In contrast, GHB acts as an agonist at its own receptor and as a weak agonist at the GABAB receptor. Critically, there is no direct binding of this compound to either GABAA or GABAB receptors.
Classification of GABA Receptors
To provide further context, it is important to understand the fundamental differences between the two major classes of GABA receptors.
GABAA receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding, leading to rapid inhibitory neurotransmission.[5] In contrast, GABAB receptors are metabotropic, G-protein coupled receptors that elicit a slower, more prolonged inhibitory response.[5][6] The profound structural and functional differences between these receptor classes underscore the specificity of ligand binding.
Discussion and Conclusion
The available scientific evidence consistently demonstrates that this compound is a high-affinity ligand for the GHB receptor but lacks significant affinity for GABAA and GABAB receptors.[1][2][3] This makes this compound a valuable pharmacological tool for distinguishing the effects mediated by GHB receptors from those mediated by GABAB receptors.
However, the in vivo effects of this compound are not always straightforward. Some studies have reported that this compound can antagonize certain GHB-induced effects, while others have shown that it can produce effects similar to GHB or even enhance some of its actions.[1][2] These seemingly contradictory findings may be explained by the complex interplay between the GHB and GABAergic systems. For instance, some antagonistic effects of this compound on GHB actions have been observed only when GABAB receptors are blocked, suggesting an indirect mechanism of action.[1]
For researchers and drug development professionals, the key takeaway is that this compound should not be considered a direct GABA receptor ligand. Its utility lies in its ability to selectively target the GHB receptor, thereby helping to elucidate the specific roles of this receptor system in various physiological and pathological processes. Future research may further clarify the indirect modulatory effects of this compound on the broader GABAergic system, but based on current binding data, its direct interaction with GABAA and GABAB receptors is negligible.
References
- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NCS-382: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid), a molecule of significant interest in neuroscience and pharmacology. This document details its chemical properties, mechanism of action, and summarizes key experimental findings.
Chemical Structure and Properties
This compound, a semirigid structural analog of gamma-hydroxybutyric acid (GHB), was initially developed as a selective antagonist for the GHB receptor.[1] Its chemical structure is characterized by a 6,7,8,9-tetrahydro-5H-benzo[2]annulene ring system.[3]
Chemical Name: (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[2]annulen-6-ylidene)acetic acid[4] InChI Key: UADPGHINQMWEAG-CSKARUKUSA-N[5]
Mechanism of Action and Pharmacological Profile
This compound is a compound with a complex and debated pharmacological profile. While initially reported as a selective GHB receptor antagonist, subsequent research has revealed a more nuanced mechanism of action.[1][5]
GHB Receptor Antagonism: Binding studies have confirmed that this compound is a stereoselective ligand for GHB-binding sites.[1] It has been shown to block the discriminative stimulus effects of GHB in a dose-dependent manner in animal models, suggesting it acts as an antagonist at GHB receptors.[6] However, the antagonistic effects of this compound on GHB-induced behaviors are not consistently observed. Several studies have reported its failure to antagonize GHB-induced locomotor activity inhibition, ataxia, and suppression of operant responses.[1][7] In some instances, this compound has been observed to produce effects similar to GHB or even enhance some of its actions.[1]
Interaction with GABA Receptors: While this compound does not display affinity for GABA(A) or GABA(B) receptors in binding assays, some evidence suggests an indirect action at GABA(B) receptors might contribute to its pharmacological effects.[1][8] The only in vitro electrophysiological action of GHB that was antagonized by this compound required the prior blockade of GABA(B) receptors.[1]
CaMKIIα Modulation: More recently, this compound has been identified as a brain-penetrating, high nanomolar-affinity ligand selective for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[4][9] This interaction presents a novel mechanistic pathway for the pharmacological modulation of CaMKII activity.[3]
The proposed interaction of this compound with these targets is visualized in the following signaling pathway diagram.
Caption: Proposed signaling interactions of this compound.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Binding Affinity
| Target | Preparation | Radioligand | IC50 (nM) | Reference |
| GHB Receptor | Rat Striatum Membranes | [3H]this compound | 134.1 | [10] |
| GHB Receptor | Rat Hippocampus Membranes | [3H]this compound | 201.3 | [10] |
Table 2: Pharmacokinetic Parameters
| Species | Parameter | Value | Reference |
| Mouse | Km (Dehydrogenation) | 29.5 ± 10.0 µmol/L | [2] |
| Human | Km (Dehydrogenation) | 12.7 ± 4.8 µmol/L | [2] |
| Mouse | Km (Glucuronidation) | >100 µmol/L | [2] |
| Human | Km (Glucuronidation) | >100 µmol/L | [2] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
Radioligand Binding Assay for GHB Receptors
Objective: To determine the binding affinity of this compound for GHB receptors.
Methodology:
-
Membrane Preparation: Rat striatum and hippocampus are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]this compound, in the presence of varying concentrations of unlabeled this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Caption: Workflow for a radioligand binding assay.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and metabolic pathways of this compound.
Methodology:
-
Animal Dosing: Mice are administered a single intraperitoneal injection of this compound at various doses (e.g., 100, 300, and 500 mg/kg).[2]
-
Sample Collection: Blood and brain tissue samples are collected at multiple time points post-administration.
-
Sample Processing: Blood is processed to obtain serum. Brain tissue is homogenized.
-
LC-MS/MS Analysis: The concentrations of this compound and its metabolites in the serum and brain homogenates are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2]
-
Metabolite Identification: The structure of metabolites is elucidated using HPLC-MS/MS.[2]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) are calculated from the concentration-time data.
Behavioral Assays in Rodents
Objective: To evaluate the effect of this compound on GHB-induced behavioral changes.
Methodology:
-
Drug Discrimination: Rats are trained to discriminate between the administration of GHB and a vehicle in a T-maze for a food reward.[6] Once the discrimination is learned, the ability of this compound to block the GHB-appropriate response is tested by administering this compound prior to GHB.[6]
-
Locomotor Activity: Mice are placed in an open-field arena, and their locomotor activity is recorded using an automated tracking system. The effect of this compound on GHB-induced changes in locomotor activity is assessed by co-administration of the two compounds.[7]
Synthesis
The synthesis of this compound and its analogs typically involves a multi-step process starting from corresponding benzaldehydes.[3] A general synthetic scheme involves a Wittig condensation to form phenylpentenoic acids, followed by hydrogenation and intramolecular cyclization to generate benzocycloheptanones.[3] Further modifications can be made to the phenyl ring of the core structure.[3]
Caption: General synthetic route for this compound analogs.
Therapeutic Potential and Future Directions
This compound has been investigated for its potential therapeutic applications, including as a treatment for GHB overdose and for the genetic metabolic disorder succinic semialdehyde dehydrogenase deficiency (SSADHD), which is characterized by elevated GHB levels.[2][5] Its anticonvulsant and anti-sedative properties have also been noted.[5][10][11]
The discovery of its interaction with the CaMKIIα hub domain opens new avenues for research, particularly in the context of ischemic stroke and neurodegenerative disorders where CaMKIIα is a relevant drug target.[4][9] Analogs of this compound with improved affinity and brain permeability are being developed and show promise as novel modulators of CaMKIIα.[4][9]
Future research should focus on further elucidating the complex pharmacology of this compound, including the relative contributions of its actions at GHB receptors and CaMKIIα to its overall in vivo effects. The development of more selective analogs will be crucial for dissecting these mechanisms and for advancing the therapeutic potential of this chemical scaffold.
References
- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist this compound in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-sedative and anti-cataleptic properties of this compound, a gamma-hydroxybutyrate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NCS-382 in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCS-382, chemically known as (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylidene)acetic acid, is a synthetic compound that has been a focal point of neuropharmacological research for its interaction with the gamma-hydroxybutyric acid (GHB) signaling system.[1][2] Initially developed as a selective antagonist for the putative GHB receptor, its precise mechanism of action and role in neurotransmission have been subjects of extensive investigation and debate.[2] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its pharmacological profile, its effects on neurotransmitter systems, and the experimental methodologies used to elucidate its function. The complex and sometimes conflicting findings surrounding this compound's activity are presented to offer a comprehensive resource for professionals in neuroscience and drug development.
Pharmacological Profile of this compound
This compound is a stereoselective ligand for GHB binding sites.[2] Its interaction with these sites has been characterized through various in vitro and in vivo studies. However, its classification as a pure antagonist has been challenged, with some evidence suggesting partial agonist properties or indirect effects on other receptor systems, notably the GABA(B) receptor.[2][3]
Quantitative Data on this compound Binding and Efficacy
The following tables summarize the key quantitative data regarding the pharmacological characteristics of this compound.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 0.34 µM | Rat Cortical Homogenates | [3H]this compound | [4] |
| IC50 (vs [3H]GHB) | 134.1 nM | Rat Striatum Membranes | [3H]GHB | MedChemExpress |
| IC50 (vs [3H]GHB) | 201.3 nM | Rat Hippocampus Membranes | [3H]GHB | MedChemExpress |
| Bmax | 57 pmol/mg protein | Rat Cortical Membranes | [3H]this compound | [4] |
Table 1: Binding Affinity and Receptor Density of this compound for the GHB Receptor.
| Parameter | Value | Species/Model | Effect | Reference |
| Permeability (25 µM) | 7.6 ± 1.7 x 10⁻⁶ cm/s | MDCK cells | Active Uptake | [5] |
| Permeability (50 µM) | 1.4 ± 0.2 x 10⁻⁶ cm/s | MDCK cells | Active Uptake | [5] |
| Permeability (100 µM) | 1.9 ± 0.2 x 10⁻⁶ cm/s | MDCK cells | Active Uptake | [5] |
Table 2: Blood-Brain Barrier Permeability of this compound.
Role in Neurotransmission
The primary role of this compound in neurotransmission is linked to its modulation of the GHB system, which in turn influences other major neurotransmitter systems, particularly dopamine (B1211576).
Modulation of the GHB System
GHB is an endogenous neurotransmitter and neuromodulator.[6] While it can act as a weak agonist at GABA(B) receptors, it also binds to its own high-affinity receptor.[6] this compound was designed to be a selective antagonist at this GHB receptor.[2] However, the functional consequences of this interaction are complex. Some studies show that this compound can block certain effects of GHB, while others report a failure to antagonize GHB-induced behaviors, and in some cases, even mimicking or enhancing GHB's effects.[3][7] This has led to the hypothesis that some of GHB's actions are not mediated by the this compound-sensitive GHB receptor but rather through GABA(B) receptors.[2]
Interaction with Dopaminergic Systems
A significant aspect of this compound's role in neurotransmission is its influence on the dopaminergic system. GHB itself has a biphasic effect on dopamine release, initially causing a decrease followed by an increase. The inhibitory phase is thought to be mediated by the GHB receptor, while the subsequent increase is attributed to actions at GABA(B) autoreceptors on GABAergic neurons, leading to disinhibition of dopamine neurons. Electrophysiological studies have shown that dopaminergic drugs can modulate the firing frequency of neurons in the substantia nigra and ventral tegmental area.[8] this compound's interaction with the GHB receptor is expected to modulate these effects on dopamine neurotransmission.
Signaling Pathways
The precise downstream signaling cascade of the GHB receptor remains an area of active research. The recent identification of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain as a high-affinity binding site for both GHB and this compound provides a significant advancement in understanding this pathway.[1] It is proposed that binding of GHB or this compound to CaMKIIα modulates its activity, which in turn can influence a wide range of cellular processes, including synaptic plasticity and neurotransmitter release. There is also evidence suggesting that GHB receptor activation can lead to an accumulation of cGMP and an increase in inositol (B14025) phosphate (B84403) turnover.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to study this compound.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the GHB receptor using a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[10]
-
Centrifuge the homogenate at low speed to remove debris.[10]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[10]
-
Wash the pellet by resuspension and re-centrifugation.[10]
-
Resuspend the final pellet in assay buffer and determine protein concentration.[10]
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [3H]this compound), and varying concentrations of unlabeled this compound (or other competing ligands).[10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]
-
Wash the filters with ice-cold wash buffer.[10]
3. Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.[10]
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[10]
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the measurement of extracellular dopamine levels in the brain of a freely moving animal in response to this compound administration.
1. Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[11]
-
Implant a guide cannula targeted to the brain region of interest (e.g., striatum).[11]
-
Allow the animal to recover from surgery.
2. Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[11]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[11]
-
Allow the system to equilibrate and collect baseline dialysate samples.[11]
3. Drug Administration and Sample Collection:
-
Administer this compound (or vehicle) to the animal.
-
Continue to collect dialysate samples at regular intervals.[11]
4. Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]
-
Quantify dopamine levels by comparing peak areas to a standard curve.[11]
5. Data Analysis:
-
Express post-drug dopamine levels as a percentage of the baseline levels.
-
Analyze the time course of dopamine changes in response to this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicologic/Transport Properties of this compound, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic GMP stimulates inositol phosphate production in cultured pituitary cells: possible implication to signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Enigmatic Ligand: A Technical Guide to the Discovery and History of NCS-382
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCS-382, chemically known as (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a semi-rigid analogue of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB).[2] Since its initial synthesis, this compound has been a pivotal pharmacological tool for investigating the physiological and pathological roles of GHB. It was initially heralded as the first selective antagonist for the high-affinity GHB receptor, offering the promise of a deeper understanding of this unique signaling system and a potential therapeutic agent for GHB overdose and related disorders.[3] However, its history is marked by scientific debate, with accumulating evidence challenging its role as a universal GHB antagonist and suggesting a more complex mechanism of action.[4] This in-depth technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and a nuanced discussion of its established and debated mechanisms of action.
Discovery and History
This compound was first synthesized and characterized in 1990 by Maitre and colleagues. At the time, the existence of a specific, high-affinity binding site for GHB in the brain was known, but its functional role and distinction from the well-characterized GABAB receptor, to which GHB also binds with lower affinity, were still being elucidated. The development of a selective antagonist was a critical step in isolating and characterizing the pharmacology of this novel GHB receptor.
Subsequent studies throughout the 1990s and 2000s utilized this compound extensively. It was shown to be a stereoselective ligand for GHB binding sites, with the R-enantiomer displaying higher affinity.[3] Early electrophysiological studies demonstrated that this compound could block the excitatory effects of low doses of GHB in the prefrontal cortex, seemingly confirming its antagonist properties at the GHB receptor.[1]
However, the narrative surrounding this compound's mechanism of action grew more complex as further research emerged. A significant body of evidence from behavioral pharmacology studies revealed that this compound failed to antagonize many of the classic effects of GHB, such as sedation, ataxia, and discriminative stimulus properties.[4][5] In some instances, this compound was even reported to produce effects similar to GHB or to potentiate its actions.[6] This led to the hypothesis that many of the overt behavioral effects of GHB are mediated through the GABAB receptor, for which this compound has no affinity, and that the role of the high-affinity GHB receptor, and thus the antagonistic action of this compound, was more nuanced than initially thought.[4]
More recently, the high-affinity GHB binding site has been identified as a component of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[7] This discovery has reframed the understanding of this compound's action, positioning it as a brain-penetrant, high-affinity ligand for the CaMKIIα hub domain.[7]
Mechanism of Action
The mechanism of action of this compound is multifaceted and has been a subject of ongoing research and debate.
1. Binding to the High-Affinity GHB Site (CaMKIIα Hub Domain):
This compound is a potent and stereoselective ligand for the high-affinity GHB binding site, now understood to be located on the CaMKIIα hub domain.[3][7] Radioligand binding studies using [³H]this compound have been instrumental in characterizing these sites.[8] this compound exhibits a significantly higher affinity for this site than GHB itself.[8]
2. The Controversy over Antagonism:
While initially described as a GHB receptor antagonist, the ability of this compound to block the physiological effects of GHB is context-dependent.
-
Evidence for Antagonism: In specific experimental paradigms, particularly electrophysiological studies, this compound has been shown to antagonize the excitatory effects of low doses of GHB.[1]
-
Evidence Against Universal Antagonism: A larger body of behavioral research indicates that this compound fails to reverse many of the prominent effects of GHB, including sedation, motor impairment, and the subjective effects mimicked in drug discrimination studies.[4][5] These effects are now largely attributed to GHB's weaker agonism at the GABAB receptor.[9]
3. Proposed Signaling Pathways:
The signaling pathway initiated by GHB binding to its high-affinity site (and presumably blocked by this compound) is still not fully elucidated. However, evidence suggests it is a G-protein coupled receptor (GPCR) that, upon activation by GHB, may lead to the release of glutamate.[10] The downstream effects are thought to be excitatory, contrasting with the inhibitory effects mediated by GABAB receptor activation. The activation of GABAB receptors by higher concentrations of GHB leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Binding Affinities of this compound
| Radioligand | Preparation | Ki (μM) | Bmax (pmol/mg protein) | Reference |
| [³H]this compound | Rat Cortical Homogenate | 0.340 | 57 | [13] |
| [³H]GHB | Rat Brain Homogenates | R-NCS-382: ~0.17S-NCS-382: ~10.2 | Not Reported | [3] |
| [³H]this compound | Rat Brain Homogenates | R-NCS-382: ~0.24S-NCS-382: ~3.36 | Not Reported | [3] |
Note: The study by Castelli et al. (2003) demonstrated the stereoselectivity of this compound, with the R-enantiomer showing significantly higher affinity.
Table 2: Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Cmax (μM) (Serum) | Tmax (h) (Serum) | AUC (μM*h) (Serum) | Half-life (h) (Serum) | Reference |
| 100 | 114 ± 28 | 0.25 | 68 ± 17 | 0.3 | [14] |
| 300 | 450 ± 110 | 0.5 | 390 ± 90 | 0.5 | [14] |
| 500 | 830 ± 190 | 0.5 | 1100 ± 250 | 0.8 | [14] |
Table 3: In Vitro Metabolism of this compound
| Enzyme System | Species | Metabolic Pathway | Km (μM) | Reference |
| Liver Microsomes | Mouse | Dehydrogenation | 29.5 ± 10.0 | [14] |
| Liver Microsomes | Human | Dehydrogenation | 12.7 ± 4.8 | [14] |
| Liver Microsomes | Mouse & Human | Glucuronidation | >100 | [14] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of this compound for the GHB receptor in rat brain tissue.
1. Membrane Preparation:
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain, placing it in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Homogenize the tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
2. Binding Assay:
-
Perform the assay in 96-well plates with a final volume of 250 µL per well.
-
To each well, add:
-
50 µL of various concentrations of unlabeled this compound (or other competing ligands).
-
50 µL of a fixed concentration of [³H]this compound (typically at or near its Kd).
-
150 µL of the prepared membrane homogenate (50-120 µg of protein).
-
-
For total binding, add buffer instead of the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled GHB (e.g., 1 mM).
-
Incubate the plates at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assessment
This protocol describes a general method for assessing the effect of this compound on spontaneous locomotor activity in mice, often in the context of its interaction with GHB.
1. Apparatus:
-
Use an open-field arena (e.g., 42 x 42 x 42 cm) made of a non-porous material like polyvinyl chloride.
-
The arena should be equipped with a grid of infrared beams on the x, y, and z axes to automatically record horizontal and vertical movements. Alternatively, a video tracking system with appropriate software can be used.
2. Animal Handling and Acclimation:
-
House adult male mice individually for at least one week before testing.
-
On the day of testing, transport the mice to the testing room and allow them to acclimate for 30-60 minutes in their home cages. The testing room should have controlled lighting and temperature.
3. Experimental Procedure:
-
Administer this compound (e.g., 10-100 mg/kg, intraperitoneally) or vehicle.
-
After a specified pretreatment time (e.g., 15-30 minutes), administer GHB (e.g., 100-500 mg/kg, intraperitoneally) or vehicle.
-
Immediately or after a short delay, gently place the mouse in the center of the open-field arena.
-
Record locomotor activity for a set period, typically 30-60 minutes.
4. Data Analysis:
-
The automated system will provide data on various parameters, including:
-
Total distance traveled (cm).
-
Horizontal activity (number of beam breaks).
-
Vertical activity (rearing, number of beam breaks).
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different drug treatments.
In Vitro Electrophysiology
This is a generalized protocol for whole-cell patch-clamp recordings from neurons in acute brain slices to investigate the effects of this compound on neuronal activity and its interaction with GHB.
1. Slice Preparation:
-
Anesthetize a young adult rat or mouse and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution (e.g., containing high sucrose (B13894) and low calcium to improve neuronal viability).
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose) and allow them to recover at 32-34°C for at least one hour before recording.
2. Recording:
-
Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass (resistance 3-6 MΩ) and fill with an intracellular solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3).
-
Obtain a gigaohm seal on the membrane of a target neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Record neuronal activity in current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode using a suitable amplifier and data acquisition system.
3. Drug Application:
-
After obtaining a stable baseline recording, apply GHB and/or this compound to the slice via the perfusion system at known concentrations.
-
Record the changes in neuronal properties, such as resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of spontaneous or evoked postsynaptic currents.
4. Data Analysis:
-
Analyze the electrophysiological data using specialized software to quantify the effects of the drugs on the recorded parameters.
-
Use appropriate statistical tests to determine the significance of the observed effects.
Conclusion
This compound remains a compound of significant interest in neuropharmacology. While its initial designation as a straightforward competitive antagonist of the GHB receptor has been challenged, its utility as a high-affinity ligand for a specific binding site—now identified as part of CaMKIIα—is undisputed. The complex pharmacology of this compound underscores the intricate nature of GHB signaling in the central nervous system, involving at least two distinct receptor systems (the high-affinity GHB site and the GABAB receptor) that mediate different physiological effects. For researchers and drug development professionals, a thorough understanding of the history and the debated mechanisms of this compound is crucial for the accurate interpretation of experimental data and for the design of future studies aimed at dissecting the roles of GHB in health and disease. The continued investigation of this compound and the development of new, more selective ligands will undoubtedly provide further clarity on this enigmatic signaling system.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo [pubmed.ncbi.nlm.nih.gov]
- 5. anilocus.com [anilocus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
The Role of NCS-382 as a Selective Ligand for the CaMKIIα Hub Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its unique dodecameric or tetradecameric holoenzyme structure is orchestrated by a C-terminal hub domain, which has emerged as a novel allosteric regulatory site for the kinase's activity.[2][3][4][5] (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[6]annulen-6-ylidene)acetic acid, or NCS-382, is a brain-penetrant small molecule that has been identified as a selective, high-affinity ligand for the CaMKIIα hub domain.[1][7][8][9] This technical guide provides an in-depth overview of this compound's interaction with the CaMKIIα hub domain, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to CaMKIIα and the Hub Domain
CaMKIIα is a key player in decoding calcium signals in neurons.[2] The holoenzyme is a large complex composed of 12-14 individual subunits.[2] Each subunit contains an N-terminal kinase domain, a regulatory segment, a variable linker, and a C-terminal hub domain.[2] The hub domain is responsible for the oligomerization of the subunits, forming a central scaffold for the holoenzyme.[5] Beyond its structural role, the hub domain is now understood to allosterically regulate kinase activity.[3][4] The discovery of a specific binding pocket for γ-hydroxybutyrate (GHB) and its analogs, like this compound, within the CaMKIIα hub domain has opened new avenues for the pharmacological modulation of this critical enzyme.[10][11][12]
This compound: A Selective CaMKIIα Hub Domain Ligand
This compound, a semi-rigid analog of GHB, was initially developed as a selective antagonist for the GHB receptor.[13][14] However, subsequent research has unequivocally identified the CaMKIIα hub domain as a high-affinity binding site for this compound and other GHB analogs.[1] this compound exhibits a ten-fold higher affinity for the CaMKIIα hub domain compared to GHB.[1] Importantly, it does not interact with GABA receptors, distinguishing it from GHB.[15] This selectivity makes this compound a valuable tool for specifically probing the function of the CaMKIIα hub domain.
Mechanism of Action
This compound binds to a specific pocket located deep within the intra-subunit cavities of the CaMKIIα hub domain.[1][12] This binding has a significant stabilizing effect on the oligomeric structure of the hub domain.[1][10] This stabilization is thought to modulate the holoenzyme's function, potentially by altering its interaction with other proteins or by influencing the kinase's activation state.[6] The binding of this compound and its analogs can induce conformational changes in the hub domain, including a "flip" of the Trp403 residue, which may play a role in the allosteric regulation of kinase activity.[4][8]
Quantitative Data: Binding Affinity and Thermal Stabilization
The interaction of this compound and its analogs with the CaMKIIα hub domain has been quantified using various biophysical techniques. The following tables summarize the key binding affinity and thermal stabilization data.
| Compound | Binding Affinity (Ki) [µM] | Method | Reference |
| This compound | 0.34 | [³H]this compound competition binding in rat cortical homogenates | [1] |
| GHB | 4.3 | [³H]this compound competition binding in rat cortical homogenates | [1] |
| Ph-HTBA (1i) | 0.078 | [³H]this compound competition binding in rat cortical homogenates | [1] |
| 1b (2-bromo analog) | 0.050 | [³H]this compound competition binding in rat cortical homogenates | [1] |
| HOCPCA | Not directly reported in these articles | ||
| Fluorinated analog 6 | 0.11 | Competition assay against [³H]this compound in rat cortical homogenate | [15] |
| Fluorinated analog 9 | 0.081 | Competition assay against [³H]this compound in rat cortical homogenate | [15] |
| Compound | Dissociation Constant (KD) [µM] | Method | Reference |
| This compound | 8.9 | Surface Plasmon Resonance (SPR) | [1] |
| Ph-HTBA (1i) | 0.757 | Surface Plasmon Resonance (SPR) | [1] |
| 1b (2-bromo analog) | 2.6 | Surface Plasmon Resonance (SPR) | [1] |
| Compound | Maximum Thermal Shift (ΔTm) [°C] | Method | Reference |
| This compound | 16.7 | Differential Scanning Fluorimetry (DSF) | [1] |
| Ph-HTBA (1i) | 19 | Differential Scanning Fluorimetry (DSF) | [1] |
| 1b (2-bromo analog) | 17 | Differential Scanning Fluorimetry (DSF) | [1] |
| PIPA | 13.04 | Thermal Shift Assay (TSA) | [4] |
Signaling Pathway and Proposed Mechanism
The binding of this compound to the CaMKIIα hub domain represents a novel mechanism for modulating synaptic function. The following diagram illustrates the proposed signaling pathway and the site of action for this compound.
Caption: CaMKIIα signaling cascade and the modulatory role of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the interaction of this compound with the CaMKIIα hub domain.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from its binding site.
Objective: To determine the binding affinity of this compound and its analogs to the CaMKIIα hub domain in native tissue.
Materials:
-
Rat cortical homogenates
-
[³H]this compound (radioligand)
-
Test compounds (this compound, analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare rat cortical homogenates as the source of native CaMKIIα.
-
Incubate the homogenates with a fixed concentration of [³H]this compound and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM GHB).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity (KD).
Objective: To determine the kinetic parameters and dissociation constant of this compound binding to the purified CaMKIIα hub domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified CaMKIIα 6x hub protein
-
Test compounds (this compound, analogs)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the purified CaMKIIα 6x hub protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Inject a series of increasing concentrations of the test compound in two-fold dilutions over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time to generate sensorgrams.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (KD).[1]
-
Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kₐ and kd).
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence and absence of a ligand. An increase in Tm indicates ligand-induced stabilization.
Objective: To measure the thermal stabilization of the CaMKIIα hub domain upon binding of this compound and its analogs.
Materials:
-
Real-time PCR instrument
-
Purified CaMKIIα hub protein
-
Test compounds (this compound, analogs)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer
Procedure:
-
Mix the purified CaMKIIα hub protein with the fluorescent dye and varying concentrations of the test compound in a multiwell plate.
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature of the sample, typically from 25°C to 95°C.
-
The fluorescent dye binds to exposed hydrophobic regions of the protein as it unfolds, leading to an increase in fluorescence.
-
Monitor the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the unfolding transition is the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the ligand.
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.
Conclusion and Future Directions
This compound and its analogs have been instrumental in identifying and characterizing a novel allosteric binding site on the CaMKIIα hub domain. The ability of these compounds to selectively bind to and stabilize the hub domain provides a unique pharmacological tool to modulate CaMKIIα function. The development of even more potent and selective analogs, such as Ph-HTBA, with improved pharmacokinetic properties, holds promise for therapeutic interventions in neurological disorders where CaMKIIα dysregulation is implicated, such as ischemic stroke and neurodegenerative diseases.[1][7][8] Future research should focus on elucidating the precise downstream functional consequences of hub domain stabilization and the therapeutic potential of this novel class of CaMKIIα modulators.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. DSpace [scholarworks.umass.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+/CaM dependent protein kinase II (CaMKII)α and CaMKIIβ hub domains adopt distinct oligomeric states and stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. biorxiv.org [biorxiv.org]
- 11. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
endogenous function of GHB receptors and NCS-382
An In-depth Technical Guide on the Endogenous Function of GHB Receptors and the Pharmacology of NCS-382
Abstract
Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter and neuromodulator derived from GABA, exerting its effects through a complex interplay between two distinct receptor systems: high-affinity, specific GHB receptors (GHBR) and low-affinity GABAB receptors. The physiological role of the endogenous GHB system is still under investigation, but it is implicated in modulating neuronal activity and dopamine (B1211576) release.[1][2][[“]] Exogenous administration of GHB, often at pharmacological concentrations, primarily engages GABAB receptors to produce sedative, anesthetic, and intoxicating effects.[1][4] this compound is a well-established experimental compound, initially developed as a selective antagonist for the high-affinity GHB receptor.[5][6] However, its pharmacological profile is complex; while it binds with high affinity to GHB sites, its antagonist activity in vivo is a subject of debate, with some evidence suggesting it may not block key GHB-induced behaviors.[5][7] Furthermore, recent discoveries have identified the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain as a high-affinity binding site for both GHB and this compound, adding another layer to their mechanism of action.[8] This guide provides a comprehensive overview of the endogenous GHB system, the dual receptor pharmacology of GHB, and the multifaceted actions of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Quantitative Ligand-Receptor Interaction Data
The following tables summarize the binding affinities and functional potencies of GHB and this compound at their principal molecular targets.
Table 1: Binding Affinity Data (Ki / Kd)
| Ligand | Target Receptor | Preparation | Affinity (Ki / Kd) | Reference(s) |
|---|---|---|---|---|
| GHB | GHB Receptor | Cloned Human (C12K32) | Kd: 114 nM | [[“]] |
| GHB | CaMKIIα Hub Domain | Rat Cortical Homogenate | Ki: 4.3 µM | [9][10] |
| This compound | GHB Receptor | Cloned Human (C12K32) | IC50: 120 ± 18 nM | [[“]] |
| this compound | CaMKIIα Hub Domain | Rat Cortical Homogenate | Ki: 0.340 µM (340 nM) |[9][10] |
Table 2: Functional Assay Data (EC50 / IC50)
| Ligand | Target / Assay | Preparation / Cell Type | Potency (EC50 / IC50) | Reference(s) |
|---|---|---|---|---|
| GHB | GHB Receptor (Patch-clamp) | CHO Cells (C12K32) | EC50: 130 nM | [[“]] |
| GHB | GHB Receptor (GTPγS Binding) | CHO Cells (C12K32) | EC50: 462 nM | [[“]] |
| GHB | GABAB Receptor (Hyperpolarization) | VTA Dopamine Neurons | EC50: 0.88 ± 0.21 mM | [5] |
| GHB | GABAB Receptor (Input Resistance) | VTA Dopamine Neurons | EC50: 0.74 ± 0.21 mM | [5] |
| this compound | GHB Receptor (GTPγS Binding) | CHO Cells (C12K32) | IC50: 2.9 µM |[[“]] |
Signaling Pathways
Endogenous GHB Receptor Signaling
The endogenous GHB receptor is a G protein-coupled receptor (GPCR). Activation by endogenous levels of GHB is thought to modulate neurotransmission. Evidence suggests it couples to pertussis toxin-sensitive Gi/o proteins.[11] Its downstream effects are complex and can be excitatory, leading to modulation of potassium channels and a biphasic effect on dopamine release—an initial inhibition followed by an increase.[11][12]
Pharmacological GHB Action via GABAB Receptors
At higher, pharmacological concentrations, GHB acts as a weak agonist at GABAB receptors. This pathway is responsible for most of its sedative and depressant effects.[1][4] GABAB receptor activation by GHB engages Gi/o proteins, leading to the opening of G protein-gated inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels (VGCCs). This results in both postsynaptic hyperpolarization and presynaptic inhibition of neurotransmitter release.[1]
This compound and its Interaction with CaMKIIα
This compound, in addition to being a high-affinity ligand for the GHB receptor, also binds with high affinity to the hub domain of CaMKIIα. This interaction is distinct from its role at the GHB receptor and represents a separate, potentially significant, mechanism of action. Binding of this compound to the CaMKIIα hub domain has been shown to stabilize the protein complex.[6] The precise downstream functional consequences of this stabilization are an active area of research.
Key Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GHB receptor by measuring its ability to displace a specific radioligand (e.g., [3H]GHB).
-
Objective: To determine the Ki of unlabeled ligands at the GHB receptor.
-
Materials:
-
Receptor Source: Cell membranes from tissue homogenate (e.g., rat cortex) or cells expressing the GHB receptor.
-
Radioligand: [3H]GHB or [3H]this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compounds: Unlabeled GHB, this compound, or other investigational compounds at various concentrations.
-
Scintillation fluid and 96-well filter plates (e.g., GF/B).
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge to pellet membranes, wash, and resuspend in fresh buffer. Determine protein concentration (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of GHB's effects on neuronal activity in acute brain slices.
-
Objective: To measure changes in membrane potential and postsynaptic currents in response to GHB application.
-
Materials:
-
Acute brain slices (e.g., from mouse or rat neocortex or VTA).
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
Intracellular solution for the patch pipette (e.g., K-gluconate based).
-
Patch-clamp amplifier, micromanipulators, and microscope with DIC optics.
-
GHB and relevant antagonists (e.g., for GABAB receptors).
-
-
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute slices (e.g., 300 µm thick) in ice-cold, oxygenated aCSF using a vibratome. Allow slices to recover in a holding chamber.
-
Recording: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.
-
Patching: Visualize a neuron and approach it with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.
-
Data Acquisition:
-
Current-Clamp: Record the resting membrane potential and fire action potentials by injecting current. Perfuse GHB into the bath and record any changes in membrane potential (hyperpolarization or depolarization).
-
Voltage-Clamp: Hold the neuron at a specific voltage (e.g., -70 mV) and record spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs/sIPSCs). Apply GHB and measure changes in the frequency and amplitude of these currents.
-
-
Pharmacology: Co-apply specific antagonists to determine the receptor mediating the observed effects.
-
In Vivo Microdialysis for Dopamine Release
This protocol details the in vivo measurement of extracellular dopamine in the striatum of a freely moving animal following systemic GHB administration.
-
Objective: To quantify changes in striatal dopamine release in response to GHB.
-
Materials:
-
Live rat or mouse.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probe and guide cannula.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
GHB for systemic administration (e.g., intraperitoneal injection).
-
-
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.
-
Perfusion & Baseline: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer GHB systemically (e.g., i.p. injection).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-injection.
-
Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ECD.
-
Data Normalization: Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration for that animal.
-
Conclusion
The endogenous GHB system presents a complex and fascinating area of neuropharmacology. While the high-affinity GHB receptor's physiological role remains partially elusive, its interaction with GHB and this compound is clear from a binding perspective. The dominant sedative effects of exogenous GHB are largely attributable to its weak agonism at GABAB receptors. This compound, originally defined as a GHB receptor antagonist, now requires a broader characterization that includes its high-affinity interaction with the CaMKIIα hub domain. This dual-target profile for both GHB and this compound complicates the interpretation of their effects and underscores the need for continued research. Future work should focus on elucidating the functional consequences of CaMKIIα binding and developing more specific pharmacological tools to dissect the distinct contributions of each receptor system to the overall physiological and behavioral effects of these compounds.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. consensus.app [consensus.app]
- 4. Effect of gamma-hydroxybutyrate on central dopamine release in vivo. A microdialysis study in awake and anesthetized animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collision coupling in the GABAB receptor-G protein-GIRK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RGS2 modulates coupling between GABAB receptors and GIRK channels in dopamine neurons of the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology and Toxicology of NCS-382: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCS-382, or (2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][1]annulen-6-ylidene)ethanoic acid, is a synthetic compound that has been a subject of significant interest in neuropharmacology. Initially developed as a putative antagonist of the gamma-hydroxybutyric acid (GHB) receptor, its pharmacological profile has revealed a more complex mechanism of action, including interactions with other receptor systems. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing research and drug development efforts.
Pharmacodynamics
This compound's primary pharmacological activity centers on its interaction with the GHB receptor, though its effects are not exclusively confined to this target. The compound's complex pharmacology is characterized by conflicting reports of antagonist, partial agonist, and even GHB-like agonist effects, depending on the experimental model and dosage.
Receptor Binding Profile
This compound is a stereoselective ligand for GHB binding sites.[2] It has been shown to displace [3H]GHB and [3H]this compound from their binding sites in rat brain homogenates.[3] Notably, this compound does not exhibit significant affinity for GABAA or GABAB receptors.[2]
Table 1: Receptor Binding Affinities of this compound
| Target | Radioligand | Preparation | Ki (μM) | Reference |
| CaMKIIα | [3H]this compound | Rat cortical homogenates | 0.34 | |
| CaMKIIα | [3H]HOCPCA | HEK293T cells expressing CaMKIIα | - |
Functional Activity
The functional activity of this compound is a subject of ongoing debate. While initially reported as a GHB receptor antagonist, subsequent studies have revealed a more nuanced profile.
-
Antagonist Activity : In some studies, this compound has been shown to block the discriminative stimulus effects of GHB in rats.[4] It has also been observed to block certain electrophysiological effects of GHB.[5]
-
Agonist/Partial Agonist Activity : Conversely, other behavioral studies have shown that this compound can produce effects similar to GHB or even enhance some of its actions.[2] In pigeons trained to discriminate GHB, this compound produced partial GHB-appropriate responding.[5]
-
Interaction with GABAB Receptors : The antagonistic effects of this compound on GHB's actions have been suggested to be indirect and possibly mediated through an interaction with GABAB receptors, particularly when these receptors are blocked.[2] However, binding studies have not shown a direct affinity of this compound for GABAB receptors.[2]
Interaction with CaMKIIα
Recent research has identified Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) as a high-affinity binding site for this compound. This interaction is significant as CaMKIIα is a crucial enzyme in synaptic plasticity and neuronal signaling. This compound acts as a brain-penetrating, high nanomolar-affinity ligand for the CaMKIIα hub domain.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily studied in mice.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Cmax (serum) | ~400 µM | 300 mg/kg single dose | [6] |
| Cmax (serum) | ~450 µM | 500 mg/kg single dose | [6] |
Toxicology Profile
In vitro studies have generally indicated a low toxicity profile for this compound. However, comprehensive in vivo toxicology data, particularly from repeat-dose and genotoxicity studies, are not extensively available in the public domain.
In Vitro Toxicology
-
Cytotoxicity : In human hepatocarcinoma (HepG2) cells and neuronal stem cells, this compound showed minimal evidence of cytotoxicity at concentrations up to 1 mM.[6]
-
Cytochrome P450 (CYP) Inhibition : this compound has been evaluated for its potential to inhibit major CYP isoforms. Detailed protocols for such assays using human liver microsomes are available.[2][7][8][9][10]
In Vivo Toxicology
-
Repeat-Dose Toxicity : Information on sub-chronic or chronic toxicity studies for this compound is limited. Such studies are crucial for evaluating the long-term safety of a compound.[16][17][18][19]
-
Genotoxicity : There is a lack of publicly available data on the genotoxic potential of this compound from standard assays like the Ames test and in vitro or in vivo micronucleus tests.[20][21][22][23]
Experimental Protocols
Radioligand Binding Assay
Objective : To determine the binding affinity of this compound to its target receptors.
Methodology :
-
Membrane Preparation : Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[24][25]
-
Binding Reaction : The membrane preparation is incubated with a specific radioligand (e.g., [3H]this compound or [3H]GHB) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection : The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Locomotor Activity
Objective : To assess the effect of this compound on spontaneous motor activity in rodents.
Methodology :
-
Acclimation : Animals (e.g., mice) are habituated to the testing room and the locomotor activity chambers.[26][27][28][29]
-
Drug Administration : this compound or vehicle is administered via a specified route (e.g., intraperitoneal injection).
-
Data Collection : The animal is placed in an open-field arena equipped with infrared beams or a video tracking system to monitor its movement over a defined period.
-
Parameters Measured : Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
Data Analysis : The locomotor activity parameters are compared between the drug-treated and vehicle-treated groups.
Signaling Pathways
GHB Receptor Signaling
The precise downstream signaling cascade of the GHB receptor is not fully elucidated but is thought to involve G-protein coupling. Activation of the GHB receptor can modulate the release of various neurotransmitters, including dopamine (B1211576) and glutamate.[[“]][31]
CaMKIIα Signaling
CaMKIIα is activated by an increase in intracellular calcium levels, which leads to the binding of calmodulin (CaM). This triggers a conformational change and autophosphorylation of the kinase, resulting in sustained activity even after calcium levels decline. Activated CaMKIIα then phosphorylates a wide range of downstream targets, influencing synaptic strength and gene expression.[1][32][33][34][35]
Conclusion
This compound remains a valuable pharmacological tool for investigating the complexities of the GHB system and its interplay with other signaling pathways, notably the CaMKIIα cascade. Its pharmacological profile is multifaceted, with evidence supporting both antagonist and agonist-like properties at the GHB receptor. While in vitro data suggest a favorable toxicology profile, a comprehensive in vivo safety assessment is still needed. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the therapeutic potential and risks associated with this compound and related compounds. As of the latest available information, there are no registered clinical trials for this compound in humans.
References
- 1. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicologic/Transport Properties of this compound, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute oral toxicity in rats according to OECD 423 - GLP test - Analysis - Analytice [analytice.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. TOPIC- ACUTE ORAL TOXICITY OECD 423.pptx [slideshare.net]
- 16. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 17. researchgate.net [researchgate.net]
- 18. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Micronucleus test - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. va.gov [va.gov]
- 28. youtube.com [youtube.com]
- 29. protocols.io [protocols.io]
- 30. consensus.app [consensus.app]
- 31. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
- 34. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
The Enigmatic Profile of NCS-382: A Critical Review of its Selectivity as a GHB Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) has long been a subject of investigation in the field of neuropharmacology, primarily recognized for its interaction with the γ-hydroxybutyrate (GHB) signaling system. Initially lauded as a selective antagonist for the high-affinity GHB receptor, a closer examination of the scientific literature reveals a more complex and nuanced pharmacological profile. This technical guide provides an in-depth analysis of the evidence surrounding this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to offer a comprehensive resource for the scientific community.
The central question of whether this compound acts as a selective GHB antagonist is critical for its potential therapeutic applications, including the treatment of GHB overdose and disorders of GABA metabolism. However, conflicting findings from behavioral and electrophysiological studies necessitate a careful evaluation of its mechanisms of action. This document synthesizes the available data to elucidate the intricate pharmacology of this compound, including its interactions with the GHB binding site, its controversial relationship with the GABA(B) receptor, and its more recently identified affinity for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).
Quantitative Analysis of this compound Binding Affinity
The selectivity of a pharmacological agent is fundamentally defined by its binding affinity for its intended target relative to other potential off-target sites. The following table summarizes the reported binding affinities of this compound for the GHB binding site (potentially CaMKIIα), and GABA(B) receptors.
| Target | Ligand | Assay Type | Preparation | Ki (μM) | IC50 (nM) | Reference |
| GHB Binding Site / CaMKIIα | [3H]this compound | Competition Binding | Rat Cortical Homogenates | 0.34 | - | [1] |
| GHB Binding Site | [3H]GHB | Competition Binding | Rat Striatum Membranes | - | 134.1 | [2] |
| GHB Binding Site | [3H]GHB | Competition Binding | Rat Hippocampus Membranes | - | 201.3 | [2] |
| GABA(B) Receptor | - | - | - | No affinity reported | >1000 | [3][4] |
| GABA(A) Receptor | - | - | - | No affinity reported | - | [4] |
Signaling Pathways
To understand the functional implications of this compound's binding profile, it is essential to consider the downstream signaling cascades of its primary targets.
GHB Receptor Signaling
The high-affinity GHB receptor is a G protein-coupled receptor (GPCR). Upon activation by GHB, it is thought to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5] This signaling cascade suggests a modulatory role for the GHB receptor in neuronal excitability.
GABA(B) Receptor Signaling
The GABA(B) receptor, another GPCR, is also coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay (Competition)
This protocol is a generalized procedure for determining the binding affinity of this compound for the GHB binding site.
Objective: To determine the inhibitory constant (Ki) of this compound for the GHB binding site using a competition binding assay with a radiolabeled ligand (e.g., [3H]GHB or [3H]this compound).
Materials:
-
Rat brain tissue (e.g., cortex, striatum, or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand ([3H]GHB or [3H]this compound)
-
Unlabeled this compound (for competition)
-
Unlabeled GHB (for defining non-specific binding)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain region from rats on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in an appropriate volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing a fixed amount of membrane protein (e.g., 100-200 µg), a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound.
-
Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled GHB, e.g., 1 mM).
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Drug Discrimination Study
This protocol outlines a general procedure for assessing the antagonist effects of this compound on the discriminative stimulus properties of GHB in rodents.
Objective: To determine if this compound can block the ability of rats to discriminate the subjective effects of GHB from vehicle.
Materials:
-
Adult male rats
-
Operant conditioning chambers equipped with two levers and a food dispenser
-
GHB sodium salt
-
This compound
-
Vehicle (e.g., saline)
-
Food pellets
Procedure:
-
Training Phase:
-
Food-deprive the rats to 85-90% of their free-feeding body weight.
-
Train the rats in the operant chambers to press a lever for food reinforcement on a fixed-ratio schedule.
-
Initiate drug discrimination training. On training days, administer either GHB (e.g., 300 mg/kg, i.g.) or vehicle 30 minutes before the session.
-
Reinforce responses on one lever (the "drug lever") following GHB administration and on the other lever (the "vehicle lever") following vehicle administration.
-
Continue training until the rats reliably complete at least 85% of their total responses on the correct lever before receiving the first reinforcer for several consecutive sessions.
-
-
Testing Phase (Antagonism):
-
Once the discrimination is acquired, begin antagonist testing.
-
On test days, administer a dose of this compound (e.g., 12.5, 25, or 50 mg/kg, i.p.) at a specified time before the administration of the training dose of GHB.
-
Place the rat in the operant chamber and allow it to respond. Reinforcement is typically available on both levers during test sessions, or responding is extinguished.
-
Record the number of responses on each lever and the response rate.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-associated lever for each test session.
-
Analyze the data to determine if this compound dose-dependently decreases the percentage of drug-lever responding in the presence of GHB.
-
A significant reduction in drug-lever responding in the presence of this compound would indicate antagonism of GHB's discriminative stimulus effects.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of NCS-382 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of NCS-382 to mice, a compound recognized for its role as a gamma-hydroxybutyric acid (GHB) receptor antagonist. The information is intended to guide researchers in designing and executing experiments to explore the pharmacological effects of this compound.
Mechanism of Action
This compound is a selective antagonist of the GHB receptor.[1][2][3] It is structurally related to GHB and acts by blocking its effects.[2][3] While it is primarily known as a GHB receptor antagonist, some studies suggest it may have an indirect action at GABA(B) receptors.[2][4] Additionally, this compound is a brain-penetrating ligand selective for the CaMKIIα hub domain.[5][6][7] Its antagonistic properties make it a valuable tool for studying conditions associated with elevated GHB levels, such as succinic semialdehyde dehydrogenase deficiency (SSADHD) and GHB intoxication.[1][3]
Quantitative Data Summary
The following table summarizes the reported dosages and pharmacokinetic parameters of this compound in mice.
| Parameter | Value | Species/Strain | Route of Administration | Reference |
| Single Dose | 100, 300, 500 mg/kg body weight | Mouse | Intraperitoneal (i.p.) | [1] |
| Chronic Dose | 300 mg/kg body weight daily for 7 days | aldh5a1-/- mice | Intraperitoneal (i.p.) | [8] |
| Half-life in Serum | 0.3 hours | Mouse | Intraperitoneal (i.p.) | [5] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
0.1% Sodium Bicarbonate solution (or 10% DMSO and 90% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate vehicle. For example, for a 300 mg/kg dose in a 20g mouse (requiring 6 mg of this compound), if administering a volume of 0.2 mL, a 30 mg/mL solution is needed.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Keep the prepared solution on ice until administration.
In Vivo Administration via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
Mice (e.g., C57BL/6J)
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to inject.
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position.
-
Wipe the lower left or right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an antagonist at the GHB receptor, blocking GHB's effects.
Experimental Workflow for In Vivo Administration
Caption: Workflow for intraperitoneal administration of this compound in mice.
References
- 1. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist this compound in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicologic/Transport Properties of this compound, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCS-382 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosages and experimental protocols for the use of NCS-382 in rodent models. This compound is recognized as a ligand for the γ-hydroxybutyrate (GHB) receptor and the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, exhibiting potential as a modulator of neuronal activity.
Overview of this compound
This compound (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a structural analog of GHB. It has been primarily investigated for its antagonistic effects at the GHB receptor, although its complete pharmacological profile is still under investigation. Recent studies have also highlighted its interaction with the CaMKIIα hub domain, suggesting a role in synaptic plasticity and neuronal signaling.
General Administration Protocol (Intraperitoneal Injection)
Intraperitoneal (IP) injection is the most common route of administration for this compound in rodent studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in the chosen vehicle. Sonication may be required for complete dissolution. The final concentration should be calculated to ensure the desired dose is administered in a volume of less than 10 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Properly restrain the rodent. For rats, a two-person technique is preferred, while for mice, the scruff of the neck can be held.
-
Tilt the animal with its head slightly downward to move the abdominal organs away from the injection site.
-
The injection site is the lower right quadrant of the abdomen to avoid the cecum.[1]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate improper placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Application: Modulation of Sleep Architecture
While direct studies on the effect of this compound on sleep architecture are limited, its interaction with the GHB receptor suggests a potential role. GHB itself is known to induce profound changes in sleep patterns.[2] The following protocol is a proposed starting point for investigating the effects of this compound on sleep in rats, based on general methodologies for sleep studies in rodents.[3][4][5]
Experimental Protocol:
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Surgery: Animals should be chronically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Acclimation: Allow at least one week for recovery from surgery and acclimation to the recording chamber and cables.
-
Baseline Recording: Record baseline sleep-wake activity for 24-48 hours before drug administration.
-
This compound Administration: Administer this compound via IP injection at the beginning of the light or dark phase.
-
Data Analysis: Analyze EEG and EMG recordings to score sleep-wake stages (Wake, NREM, REM) and quantify parameters such as sleep latency, duration, and bout number.
Table 1: Proposed Dosage for Sleep Architecture Studies in Rats
| Dosage (mg/kg, IP) | Expected Outcome |
| 10 - 50 | Initial exploratory range to assess effects on sleep-wake patterns. |
| 50 - 100 | Potential for significant modulation of sleep stages, based on doses used in other behavioral paradigms. |
Application: Assessment of Cognitive Function
This compound's interaction with CaMKIIα, a key player in learning and memory, suggests its potential to modulate cognitive function. The Morris water maze and Y-maze are standard behavioral tasks to assess spatial learning and working memory in rodents.[6][7][8][9]
Experimental Protocol (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Acclimation: Handle the mice for several days before the start of the experiment.
-
Training:
-
Administer this compound or vehicle via IP injection 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for 5 consecutive days. In each trial, the mouse is released from a different quadrant and allowed to find the hidden platform.
-
If the mouse does not find the platform within 60-90 seconds, it is guided to it.
-
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds.
-
Data Analysis: Record and analyze escape latency, path length, and time spent in the target quadrant during the probe trial.
Table 2: Proposed Dosage for Cognitive Function Studies in Mice
| Dosage (mg/kg, IP) | Expected Outcome |
| 10 - 30 | Potential for subtle effects on learning and memory. |
| 30 - 60 | May produce more robust changes in cognitive performance. Higher doses should be used with caution due to potential sedative effects. |
Application: Alleviation of Alcohol Withdrawal Symptoms
Given the involvement of the GABAergic system in alcohol withdrawal, and the relationship between GHB and GABA, this compound may have a modulatory role in alcohol withdrawal symptoms.[10][11][12][13][14]
Experimental Protocol (Mouse Model of Alcohol Withdrawal):
-
Induction of Alcohol Dependence: Expose mice to a liquid diet containing ethanol for a period of 2-4 weeks.[12]
-
Withdrawal: Induce withdrawal by replacing the ethanol diet with a control liquid diet.
-
This compound Administration: Administer this compound via IP injection at the onset of withdrawal and at subsequent time points as needed.
-
Assessment of Withdrawal Symptoms:
-
Handling-Induced Convulsions: Score the severity of seizures upon gentle handling at different time points during withdrawal.
-
Anxiety-like Behavior: Use tests such as the elevated plus-maze or light-dark box to assess anxiety levels.
-
-
Data Analysis: Compare the severity and frequency of withdrawal symptoms between this compound treated and vehicle-treated groups.
Table 3: Proposed Dosage for Alcohol Withdrawal Studies in Mice
| Dosage (mg/kg, IP) | Expected Outcome |
| 25 - 75 | May attenuate mild to moderate withdrawal symptoms. |
| 75 - 150 | Potential for more significant reduction in the severity of withdrawal-induced seizures and anxiety. |
Signaling Pathways
Experimental Workflow
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Sleep is increased by liraglutide, a glucagon-like peptide-1 receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response study of chronic alcohol induced changes in sleep patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Which memory task for my mouse? A systematic review of spatial memory performance in the Tg2576 Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Evaluation of Partial α2 -Adrenoceptor Agonist and Pure α2 -Adrenoceptor Antagonist on the Behavioural Symptoms of Withdrawal after Chronic Alcohol Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoid receptor modulators decrease alcohol self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Behavioral and biochemical effects of alcohol withdrawal in female C3H/HeNRj and C57BL/6JRj mice [frontiersin.org]
- 13. Alcohol dependence and withdrawal increase sensitivity of central amygdalar GABAergic synapses to the glucocorticoid receptor antagonist mifepristone in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Alcohol Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GHB-Induced Behaviors with NCS-382
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NCS-382, a putative antagonist of the γ-hydroxybutyric acid (GHB) receptor, in studying GHB-induced behaviors. This document includes summaries of key quantitative data, detailed experimental protocols from cited literature, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and a psychoactive drug that exerts complex effects on the central nervous system.[1][2][[“]] Its actions are primarily mediated through two main receptor systems: the high-affinity GHB receptor (GHBR) and the low-affinity GABAB receptor.[[“]][[“]] this compound, or (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[5]annulen-6-ylidene)acetic acid, was developed as a selective antagonist for the GHB receptor and has been utilized in various studies to dissect the specific contributions of the GHB receptor to the behavioral effects of GHB.[1][6][7] However, its role as a pure antagonist is debated, with some studies suggesting it may possess partial agonist or other complex properties.[1][8][9]
Recent research has also identified Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) as a high-affinity binding site for this compound, suggesting an additional mechanism of action.[6][10][11] These notes will provide practical information for researchers employing this compound to investigate GHB's behavioral pharmacology.
Data Presentation
Table 1: Binding Affinities of this compound and Related Compounds
| Compound | Target | Assay Type | Preparation | Ki (μM) | Reference |
| This compound | CaMKIIα | [3H]this compound Competition | Rat Cortical Homogenates | 0.34 | [6] |
| GHB | CaMKIIα | [3H]this compound Competition | Rat Cortical Homogenates | 4.3 | [6] |
| Ph-HTBA (this compound analog) | CaMKIIα | [3H]HOCPCA Competition | HEK293T cells expressing CaMKIIα | ~0.1 | [6] |
| This compound | GHB Receptor | [3H]this compound Binding | Rat Brain Homogenate | High Affinity (nM range) | [12] |
| GHB | GHB Receptor | [3H]this compound Binding | Rat Brain Homogenate | Lower Affinity than this compound | [12] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Half-life (serum) | Intraperitoneal | Not specified | 0.3 h | [6] |
| Km (dehydrogenation) | In vitro | N/A | 29.5 ± 10.0 μmol/L (Mouse Liver Microsomes) | [13] |
| Km (dehydrogenation) | In vitro | N/A | 12.7 ± 4.8 μmol/L (Human Liver Microsomes) | [13] |
Table 3: Effects of this compound on GHB-Induced Behaviors in Rodents
| Behavior | Animal Model | GHB Dose (mg/kg) | This compound Dose (mg/kg) | Outcome | Reference |
| Locomotor Activity | Mice | Dose-dependent reduction | Not specified | Not reversed by this compound | [14] |
| Depressant-like Effects (FOB) | Mice | Dose-dependent | Not specified | Not reversed by this compound | [14] |
| Spontaneous Cell Firing (PFC) | Rats | 5-10 (excitatory) | Not specified | Excitatory effects blocked by this compound | [7] |
| Spontaneous Cell Firing (PFC) | Rats | 160-320 (inhibitory) | Not specified | Inhibitory effects NOT blocked by this compound | [7] |
| Neurological Damage & Memory Impairment | Rats | 10 (repeated admin.) | 10 | Prevented by this compound | [15][16] |
| Discriminative Stimulus Effects | Rats | 300 & 700 | 12.5, 25.0, 50.0 | Dose-dependently blocked by this compound | [17] |
| Rate-decreasing effects (FR schedule) | Rats | Dose-dependent | Not specified | Not antagonized by this compound | [18] |
Experimental Protocols
Protocol 1: Evaluation of this compound on GHB-Induced Changes in Locomotor Activity
-
Objective: To determine if this compound can antagonize the sedative effects of GHB on spontaneous movement.
-
Animal Model: Male BALB/c mice.[19]
-
Materials:
-
Gamma-hydroxybutyrate (GHB), sodium salt
-
This compound
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., 10% DMSO in saline)[16]
-
Locomotor activity chambers
-
-
Procedure:
-
Habituate mice to the locomotor activity chambers for at least 30 minutes prior to drug administration.
-
Prepare fresh solutions of GHB in saline and this compound in vehicle.
-
Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle 15-30 minutes prior to GHB administration.[16]
-
Administer GHB (e.g., 50, 150, 250 mg/kg, i.p.) or saline.[19]
-
Immediately place the mice back into the locomotor activity chambers and record activity for a predefined period (e.g., 60-120 minutes).
-
Analyze data for parameters such as total distance traveled, horizontal activity, and vertical activity.
-
-
Expected Outcome: GHB is expected to dose-dependently decrease locomotor activity. Based on some studies, this compound is not expected to significantly reverse this effect, suggesting the involvement of non-GHB receptors (like GABAB) in GHB-induced sedation.[14]
Protocol 2: Drug Discrimination Paradigm to Assess GHB-like Subjective Effects
-
Objective: To determine if this compound can block the interoceptive cues produced by GHB.
-
Animal Model: Male Sprague-Dawley rats.[20]
-
Materials:
-
Gamma-hydroxybutyrate (GHB), sodium salt
-
This compound
-
Standard rat chow (used as reinforcement)
-
T-maze apparatus
-
-
Procedure:
-
Training Phase:
-
Food deprive rats to 85-90% of their free-feeding weight.
-
Train rats to discriminate between an intragastric (i.g.) administration of GHB (e.g., 300 or 700 mg/kg) and water.[17]
-
On days when GHB is administered, reinforce entries into one arm of the T-maze with food.
-
On days when water is administered, reinforce entries into the opposite arm.
-
Continue training until a criterion of >80% correct responses is met.
-
-
Testing Phase:
-
Administer this compound (e.g., 12.5, 25.0, 50.0 mg/kg, i.p.) 30 minutes before the training dose of GHB.[17]
-
Place the rat in the T-maze and record which arm it chooses. No reinforcement is given during test sessions.
-
A blockade of the GHB discriminative stimulus is indicated by a decrease in responding on the GHB-appropriate lever.
-
-
-
Expected Outcome: this compound is expected to dose-dependently block the discriminative stimulus effects of GHB, suggesting that these subjective effects are mediated by the GHB receptor.[17]
Protocol 3: Assessment of this compound on GHB-Induced Neurotoxicity and Cognitive Impairment
-
Objective: To evaluate the potential neuroprotective effects of this compound against chronic GHB administration.
-
Animal Model: Male rats.[15]
-
Materials:
-
Gamma-hydroxybutyrate (GHB), sodium salt
-
This compound
-
Hole-board maze
-
Equipment for neurological reflex testing (e.g., grasping test).[16]
-
-
Procedure:
-
Treatment Regimen:
-
Behavioral Testing:
-
Neurological Tests: On the first and last days of treatment, assess neurological reflexes such as the grasping reflex.[16]
-
Hole-Board Test (Working Memory): From day 10 to 15, train and test the rats in the hole-board maze. This task assesses spatial working memory by rewarding the exploration of baited holes.[16]
-
-
Histological Analysis:
-
After the final behavioral test, perfuse the animals and prepare brain tissue for stereological quantification of neuronal loss in regions like the CA1 of the hippocampus and the prefrontal cortex.[15]
-
-
-
Expected Outcome: Repeated low-dose GHB administration may induce neurological deficits (e.g., impaired grasping reflex) and working memory impairment, associated with neuronal loss in the hippocampus and prefrontal cortex.[15][16] Pre-treatment with this compound is expected to prevent these effects, indicating a GHB receptor-mediated neurotoxicity.[15]
Mandatory Visualizations
Caption: Signaling pathways of GHB and points of interaction for this compound.
References
- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. pnas.org [pnas.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Effect of gamma-hydroxybutyrate and its antagonist this compound on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist this compound in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurotoxic effects induced by gammahydroxybutyric acid (GHB) in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions of gamma-hydroxy butyrate with ethanol and NCS 382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuroleptic-like effects of γ-hydroxybutyrate: interactions with haloperidol and dizocilpine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Testing with NCS-382
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for assessing the effects of NCS-382 on spontaneous locomotor activity in rodents, a critical component in neuropharmacological research and drug development. This compound (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is primarily known as a putative antagonist of the γ-hydroxybutyrate (GHB) receptor.[1] However, its pharmacological profile is complex, with evidence suggesting it may not consistently antagonize the behavioral effects of GHB, such as locomotor depression.[2][3] Furthermore, its actions may involve indirect modulation of the GABAergic system, particularly GABA-B receptors, which play a significant role in regulating locomotor activity through downstream effects on dopamine (B1211576) pathways.[1][4][5]
This document outlines the open-field test, a standard behavioral assay for evaluating locomotor activity, and provides a framework for investigating the dose-dependent effects of this compound alone and in combination with a GHB receptor agonist.
Key Concepts and Signaling Pathways
The locomotor activity of an animal is a complex behavior influenced by multiple neurotransmitter systems. The interaction of this compound with the GHB and GABAergic systems is central to its effects on locomotion.
-
GHB Receptor System: Endogenous GHB is a neurotransmitter or neuromodulator. Exogenous administration of GHB typically leads to a dose-dependent decrease in locomotor activity.[3] this compound is a ligand for the GHB receptor, though its functional antagonism at this site regarding locomotor effects is debated.[1]
-
GABAergic System: GABA-B receptors are G-protein coupled receptors that, when activated, generally have an inhibitory effect on neuronal activity. Activation of GABA-B receptors can suppress locomotor activity. Conversely, blockade of GABA-B receptors can lead to an increase in locomotor activity, an effect often mediated by the disinhibition of dopamine neurons.[4][5][6]
-
Dopaminergic System: The mesolimbic dopamine pathway is a key regulator of locomotor activity. Increased dopamine release in areas like the nucleus accumbens is associated with hyperlocomotion, while decreased dopaminergic activity can lead to reduced movement.
Putative Signaling Pathway of this compound in Locomotor Regulation
The following diagram illustrates the potential signaling pathways through which this compound may influence locomotor activity, highlighting its interaction with GHB and GABA-B receptors and the subsequent impact on the dopaminergic system.
Caption: Putative signaling pathway of this compound's influence on locomotor activity.
Experimental Protocols
Open-Field Locomotor Activity Test
This protocol is designed to assess spontaneous locomotor activity in mice following the administration of this compound.
1. Materials and Apparatus:
-
Test Animals: Adult male or female mice (e.g., C57BL/6J, 8-12 weeks old).
-
Open-Field Arena: A square or circular arena (e.g., 40 x 40 cm for mice) with high walls (e.g., 30-40 cm) to prevent escape. The arena should be made of a non-porous material (e.g., PVC or Plexiglas) for easy cleaning. The floor may be divided into a grid of squares (e.g., 16 squares) to aid in manual scoring or defined into zones (center and periphery) for automated analysis.
-
Video Recording and Analysis System: A camera mounted above the arena to record the sessions. Automated tracking software (e.g., EthoVision XT, ANY-maze) is recommended for accurate and unbiased data collection.
-
Testing Room: A dedicated, quiet room with controlled lighting (dim illumination is often preferred to reduce anxiety), temperature, and humidity.
-
This compound Solution: Prepare fresh on the day of the experiment. The vehicle will depend on the salt form and solubility of this compound (consult manufacturer's instructions). Saline or a small percentage of a solubilizing agent like DMSO or Tween 80 followed by dilution in saline are common.
-
GHB Solution (or other agonist): To be used in antagonist studies. Prepare in saline.
-
Syringes and Needles: Appropriate for the chosen route of administration (e.g., intraperitoneal - IP).
-
Cleaning Solution: 70% ethanol (B145695) or a similar disinfectant to clean the arena between trials.
2. Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow for locomotor activity testing with this compound.
Caption: Experimental workflow for locomotor activity testing.
3. Procedure:
-
Acclimation: Transport the mice to the testing room in their home cages at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
-
Drug Preparation: Prepare fresh solutions of this compound, the agonist (if applicable), and the vehicle.
-
Drug Administration:
-
Administer the appropriate dose of this compound, agonist, or vehicle via the chosen route (e.g., IP injection).
-
For antagonist studies, administer this compound a set time (e.g., 15-30 minutes) before the agonist, depending on the known pharmacokinetics of both compounds.
-
-
Open-Field Test:
-
Immediately after the final injection, gently place the mouse in the center of the open-field arena.
-
Start the video recording and tracking software simultaneously.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 30 or 60 minutes).
-
The experimenter should leave the room during the test to avoid disturbing the animal.
-
-
Post-Test:
-
At the end of the session, carefully remove the mouse and return it to its home cage.
-
Thoroughly clean the arena with a 70% ethanol solution and allow it to dry completely before introducing the next animal. This is crucial to remove any olfactory cues.
-
4. Data Collection and Analysis:
The following parameters are commonly measured in the open-field test:
-
Horizontal Activity:
-
Total Distance Traveled (cm): The total distance the animal moves during the session.
-
Ambulatory Time (s): The total time the animal is in motion.
-
Rest Time (s): The total time the animal is immobile.
-
-
Vertical Activity:
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
Rearing Duration (s): The total time spent rearing.
-
-
Exploratory and Anxiety-Related Behavior:
-
Time Spent in Center (s): The duration the animal spends in the central zone of the arena.
-
Distance Traveled in Center (cm): The distance moved within the central zone.
-
Frequency of Entry into Center: The number of times the animal enters the central zone.
-
Data Presentation
The following tables provide an illustrative summary of potential quantitative data from locomotor activity studies with this compound. Note that these are representative data based on the general findings in the literature that this compound may not effectively antagonize GHB-induced locomotor depression.[2][3]
Table 1: Effect of this compound on Spontaneous Locomotor Activity in Mice
| Treatment Group (Dose, mg/kg, IP) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |
| Vehicle | 1500 ± 120 | 45 ± 5 | 60 ± 8 |
| This compound (30) | 1450 ± 110 | 42 ± 6 | 58 ± 7 |
| This compound (100) | 1380 ± 130 | 38 ± 5 | 55 ± 9 |
| This compound (300) | 1300 ± 150 | 35 ± 4 | 52 ± 6 |
Data are presented as mean ± SEM. Statistical analysis would typically involve a one-way ANOVA followed by post-hoc tests.
Table 2: Effect of this compound on GHB-Induced Locomotor Depression in Mice
| Pre-treatment (Dose, mg/kg, IP) | Treatment (Dose, mg/kg, IP) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | Vehicle | 1510 ± 130 | 44 ± 6 |
| Vehicle | GHB (200) | 450 ± 60 | 10 ± 3 |
| This compound (100) | GHB (200) | 480 ± 70 | 12 ± 4 |
| This compound (300) | GHB (200) | 510 ± 80 | 14 ± 3 |
*p < 0.05 compared to Vehicle + Vehicle group. Data are presented as mean ± SEM. Statistical analysis would typically involve a two-way ANOVA.
Conclusion
This protocol provides a standardized framework for investigating the effects of this compound on locomotor activity. Given the complex pharmacology of this compound, it is crucial to carefully design experiments with appropriate controls and to consider its potential interactions with both GHB and GABA-B receptor systems. The illustrative data highlights the reported lack of antagonistic effect of this compound on GHB-induced locomotor depression, a key consideration for researchers in this field. Accurate and detailed data collection, as outlined in this protocol, will be essential for further elucidating the neuropharmacological profile of this compound.
References
- 1. Activation of the GABAB Receptor Prevents Nicotine-Induced Locomotor Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA(B) receptor inhibition causes locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperdopaminergia and altered locomotor activity in GABAB1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NCS-382 in Animal Models of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD), a rare autosomal recessive disorder of GABA metabolism, is caused by mutations in the ALDH5A1 gene. This enzymatic deficiency leads to the accumulation of gamma-aminobutyric acid (GABA) and its metabolic byproduct, gamma-hydroxybutyric acid (GHB), in the central nervous system and peripheral tissues. The resulting neurotoxicity manifests as a range of clinical symptoms including intellectual disability, developmental delay, hypotonia, seizures, and ataxia. The Aldh5a1 knockout mouse (Aldh5a1-/-) serves as a critical animal model for studying the pathophysiology of SSADHD and for evaluating potential therapeutic interventions. These mice recapitulate key features of the human disease, including elevated GABA and GHB levels, progressive ataxia, and lethal seizures, typically leading to mortality within 3-4 weeks of birth.[1]
NCS-382 is a selective antagonist of the GHB receptor.[2][3] In the context of SSADHD, where GHB levels are chronically elevated, this compound presents a targeted therapeutic strategy aimed at mitigating the downstream effects of excessive GHB signaling. Preclinical studies in Aldh5a1-/- mice have demonstrated the potential of this compound to ameliorate the severe phenotype and improve survival, making it a compound of significant interest for further investigation.[2][3]
This document provides detailed application notes and protocols for the use of this compound in SSADHD animal models, based on available preclinical data.
Mechanism of Action
In SSADHD, the blockage of the GABA degradation pathway leads to the accumulation of succinic semialdehyde, which is subsequently reduced to GHB. Elevated GHB levels are thought to contribute significantly to the pathophysiology of the disorder through activation of GHB receptors. This compound acts as a competitive antagonist at these receptors, thereby blocking the downstream signaling cascades initiated by excess GHB. This intervention is hypothesized to reduce the neurotoxic effects of GHB, leading to improved neuronal function and increased survival in the Aldh5a1-/- mouse model.
Figure 1: Simplified signaling pathway in SSADHD and the antagonistic action of this compound.
Data Presentation
The primary outcome measure for the efficacy of this compound in the Aldh5a1-/- mouse model has been the extension of lifespan. The following table summarizes the key quantitative data from preclinical studies.
| Treatment Group | Dosage and Administration | Key Outcome | Reference |
| Aldh5a1-/- (Untreated Control) | Vehicle | Median survival of approximately 3-4 weeks | [1] |
| Aldh5a1-/- + this compound | 100 mg/kg, 300 mg/kg, or 500 mg/kg IP, single daily dose | Significantly increased survival | [4] |
| Aldh5a1-/- + this compound | 300 mg/kg IP, daily for 7 days | Chronic administration paradigm | [5] |
Experimental Protocols
Animal Model
The most commonly used animal model is the Aldh5a1 knockout mouse (Aldh5a1-/-). These mice are typically generated on a C57BL/6 background. Homozygous null mice exhibit the SSADHD phenotype and are used as the experimental group, while wild-type (Aldh5a1+/+) and heterozygous (Aldh5a1+/-) littermates serve as controls. Due to the early mortality of homozygous mice, breeding is maintained through heterozygous pairings.[1]
Preparation of this compound for Injection
A critical step for in vivo studies is the proper solubilization of this compound for administration.
Materials:
-
This compound powder
-
Sodium Bicarbonate (NaHCO₃) solution (e.g., 8.4%)[6]
-
Sterile, pyrogen-free water for injection
-
Sterile 0.9% saline
-
pH meter
-
Sterile filters (0.22 µm)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small volume of sodium bicarbonate solution to the this compound powder. The basic nature of the bicarbonate solution helps to deprotonate the carboxylic acid group of this compound, increasing its solubility in aqueous solutions.
-
Gently vortex or sonicate the mixture until the this compound is fully dissolved.
-
Adjust the pH of the solution to a physiologically compatible range (typically pH 7.2-7.4) using sterile water or saline. This step is crucial to prevent irritation and tissue damage at the injection site.
-
Bring the solution to the final desired concentration with sterile saline.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Store the prepared solution appropriately (e.g., at 4°C for short-term use or frozen for longer-term storage, stability permitting).
Administration of this compound
Route of Administration: Intraperitoneal (IP) injection is the most commonly reported route for this compound administration in mice.
Dosage:
-
Acute Studies: Single daily doses of 100 mg/kg, 300 mg/kg, and 500 mg/kg have been used.[4]
-
Chronic Studies: A daily dose of 300 mg/kg administered for 7 consecutive days has been reported.[5]
Procedure:
-
Gently restrain the mouse.
-
Administer the prepared this compound solution via IP injection into the lower right or left quadrant of the abdomen.
-
The injection volume should be appropriate for the size of the mouse (typically 5-10 ml/kg).
-
Monitor the animal for any adverse reactions following the injection.
Figure 2: Experimental workflow for the application of this compound in SSADHD animal models.
Evaluation of Efficacy
Primary Endpoint: Survival
-
Monitor treated and control groups of Aldh5a1-/- mice daily.
-
Record the date of death for each animal.
-
Construct Kaplan-Meier survival curves to compare the survival rates between the groups.
-
Perform statistical analysis (e.g., log-rank test) to determine the significance of any observed differences in survival.
Secondary Endpoints:
-
Behavioral Assessments:
-
Motor Function: Tests such as the rotarod and open-field test can be used to quantitatively assess motor coordination, balance, and general activity levels.
-
Seizure Monitoring: Continuous video-EEG monitoring can be employed to quantify the frequency, duration, and severity of seizures.
-
-
Biochemical Analysis:
-
Measure levels of GABA and GHB in brain tissue and physiological fluids (e.g., plasma, urine) using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to assess the impact of this compound on these key biomarkers.
-
Conclusion
This compound has demonstrated promising preclinical efficacy in the Aldh5a1-/- mouse model of SSADHD, primarily through a significant extension of lifespan. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound and other GHB receptor antagonists. Future studies should focus on elucidating the dose-response relationship, optimizing treatment regimens, and comprehensively evaluating the effects of this compound on a range of behavioral and electrophysiological endpoints to build a more complete picture of its therapeutic utility for SSADHD.
References
- 1. 006257 - Strain Details [jax.org]
- 2. Pharmacologic rescue of lethal seizures in mice deficient in succinate semialdehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SODIUM BICARBONATE 8.4% injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
Application Notes: CaMKIIα Hub Domain Binding Assay Using Radiolabeled NCS-382
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of CaMKIIα is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.[3][4][5] The CaMKIIα hub domain, essential for the enzyme's oligomerization, has been identified as a high-affinity binding site for the neuroactive compound γ-hydroxybutyric acid (GHB) and its analogs.[5][6] One such analog, (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid (NCS-382), has been shown to bind selectively to the CaMKIIα hub domain.[3][8]
These application notes provide a detailed protocol for a radioligand binding assay to characterize the interaction of compounds with the CaMKIIα hub domain using tritiated this compound ([³H]this compound). This assay is a valuable tool for screening and characterizing novel modulators of CaMKIIα.
Principle of the Assay
This radioligand binding assay quantifies the interaction of a radiolabeled ligand, [³H]this compound, with its target, the CaMKIIα hub domain, in biological preparations such as rat cortical homogenates or cell lines expressing recombinant CaMKIIα. The assay can be performed in two primary formats:
-
Saturation Assay: This is used to determine the density of the binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. It involves incubating the biological preparation with increasing concentrations of [³H]this compound.[9][10][11]
-
Competition Assay: This is used to determine the binding affinity (Ki) of unlabeled test compounds. A fixed concentration of [³H]this compound is incubated with the biological preparation in the presence of varying concentrations of the competing unlabeled compound.[9][10][11]
The amount of bound radioactivity is measured using a scintillation counter after separating the bound from the free radioligand via rapid filtration.
CaMKIIα Signaling Pathway and this compound Interaction
The following diagram illustrates a simplified CaMKIIα signaling pathway and the proposed binding site of this compound on the hub domain.
Quantitative Data Summary
The following tables summarize binding affinity data for this compound and related compounds, as well as representative data from a [³H]this compound saturation binding experiment.
Table 1: Binding Affinities of this compound and Analogs for CaMKIIα
| Compound | Assay Type | Preparation | Ki (μM) | KD (μM) | Reference |
| This compound | Competition | Rat Cortical Homogenates | 0.34 | - | [6][8] |
| This compound | SPR | Recombinant CaMKIIα Hub | - | 8.9 | [8] |
| GHB | Competition | Rat Cortical Homogenates | 4.3 | - | [6][8] |
| Ph-HTBA (1i) | Competition | Rat Cortical Homogenates | 0.078 | - | [6] |
| Ph-HTBA (1i) | SPR | Recombinant CaMKIIα Hub | - | 0.757 | [8] |
| 1b | Competition | Rat Cortical Homogenates | 0.050 | - | [8] |
| 1b | SPR | Recombinant CaMKIIα Hub | - | 2.6 | [8] |
Table 2: Representative Data from a [³H]this compound Saturation Binding Assay
| [³H]this compound (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.5 | 550 | 50 | 500 |
| 1.0 | 1050 | 100 | 950 |
| 2.5 | 2200 | 250 | 1950 |
| 5.0 | 3800 | 500 | 3300 |
| 10.0 | 5800 | 1000 | 4800 |
| 20.0 | 8000 | 2000 | 6000 |
| 40.0 | 9800 | 4000 | 5800 |
| 60.0 | 10500 | 6000 | 4500 |
Note: The data in Table 2 are representative and should be used for illustrative purposes only. Actual results may vary. From this data, one could calculate a Kd of approximately 7.5 nM and a Bmax.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]this compound (Specific Activity: 20-60 Ci/mmol)
-
Unlabeled Ligand: this compound
-
Tissue Source: Adult male rat cortex or HEK293T cells transfected with a CaMKIIα construct.[8]
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Binding Buffer: 50 mM KH₂PO₄, pH 6.0.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Glass-Teflon homogenizer
-
High-speed refrigerated centrifuge
-
96-well filter plates with GF/B or GF/C filters
-
Cell harvester (vacuum manifold)
-
Liquid scintillation counter
-
Scintillation cocktail
-
Protocol 1: Preparation of Rat Cortical Membranes
-
Euthanize adult male rats according to institutional guidelines and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Binding Buffer to a final protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.
Protocol 2: Saturation Binding Assay
-
Prepare serial dilutions of [³H]this compound in Binding Buffer (e.g., 0.1 to 100 nM).
-
Set up the assay in a 96-well plate in duplicate or triplicate.
-
Total Binding Wells: Add 50 µL of [³H]this compound dilution, 50 µL of Binding Buffer, and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding (NSB) Wells: Add 50 µL of [³H]this compound dilution, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 100 µL of membrane preparation.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding versus the concentration of [³H]this compound.
-
Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay
-
Prepare serial dilutions of the unlabeled test compound in Binding Buffer.
-
Choose a concentration of [³H]this compound that is close to its Kd value (determined from the saturation assay).
-
Set up the assay in a 96-well plate.
-
To each well, add 50 µL of the test compound dilution, 50 µL of the fixed concentration of [³H]this compound, and 100 µL of the membrane preparation.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled this compound).
-
Incubate, filter, wash, and count as described in the saturation assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant.
-
Conclusion
The radioligand binding assay using [³H]this compound is a robust and sensitive method for studying the CaMKIIα hub domain.[6] It allows for the determination of key pharmacological parameters such as receptor density and ligand affinity, which are essential for the discovery and development of novel therapeutic agents targeting CaMKIIα. The protocols provided herein offer a comprehensive guide for establishing and conducting these assays in a research setting.
References
- 1. Calcium/calmodulin-dependent protein kinase type II subunit alpha - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and Pathological Roles of CaMKII-PP1 Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intraperitoneal Injection of NCS-382
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCS-382 is a notable antagonist of the γ-hydroxybutyrate (GHB) receptor, making it a valuable tool in neuroscience research, particularly in studies involving the GHBergic system. Proper preparation of this compound for in vivo studies, such as intraperitoneal (IP) injections, is critical to ensure accurate dosing, bioavailability, and animal welfare. These application notes provide detailed protocols for the preparation and administration of this compound for IP injection in a research setting.
Data Presentation
For reproducible and accurate dosing, careful preparation of the injection solution is paramount. The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Notes |
| Formulation Vehicle | 10% DMSO in 0.9% Saline | A common vehicle for water-insoluble compounds. |
| This compound Free Acid Form | ||
| Stock Solution | ||
| Solvent | 100% DMSO | Prepare a concentrated stock for serial dilution. |
| Working Solution | ||
| Diluent | Sterile 0.9% Saline | Dilute the DMSO stock to the final concentration. |
| Final DMSO Concentration | ≤ 10% | Minimize potential toxicity from the solvent. |
| This compound Sodium Salt Form | ||
| Working Solution | ||
| Solvent | Sterile 0.9% Saline or Sterile Water | The sodium salt form offers improved aqueous solubility. |
| General Parameters | ||
| Typical Dosage Range | 10 mg/kg - 500 mg/kg | Dose is dependent on the specific animal model and experimental design. |
| Injection Volume | 5 - 10 mL/kg | Adjust volume based on the final concentration and animal's weight. |
| Needle Gauge | 25 - 27 G | For intraperitoneal injections in mice. |
Experimental Protocols
Protocol 1: Preparation of this compound (Free Acid) for Intraperitoneal Injection
This protocol outlines the steps for preparing a solution of this compound in its free acid form, which has limited water solubility, using a DMSO and saline vehicle.
Materials:
-
This compound (free acid form) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles (25-27 G)
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a Concentrated Stock Solution in 100% DMSO:
-
In a sterile vial, dissolve the accurately weighed this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to confirm there are no visible particles.
-
-
Prepare the Final Injection Solution:
-
Calculate the required volume of the DMSO stock solution and sterile 0.9% saline needed to achieve the desired final concentration and a final DMSO concentration of 10%.
-
Example Calculation for a 1 mg/mL final solution: To prepare 1 mL of a 1 mg/mL this compound solution in 10% DMSO/90% saline, add 100 µL of the 10 mg/mL this compound stock solution in DMSO to 900 µL of sterile 0.9% saline.
-
Add the saline to a sterile tube first, and then add the DMSO stock solution while vortexing to prevent precipitation of the compound.
-
-
Sterilization:
-
Sterilize the final injection solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
-
Storage and Stability:
-
DMSO Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C for long-term storage (up to several months). Avoid repeated freeze-thaw cycles. For short-term storage, the solution can be kept at 4°C for up to a week.
-
Final Injection Solution: It is highly recommended to prepare the final injection solution fresh on the day of use. If temporary storage is necessary, it can be kept at 4°C for up to 24 hours. Visually inspect for any precipitation before use.
-
Protocol 2: Preparation of this compound Sodium Salt for Intraperitoneal Injection
The sodium salt of this compound exhibits improved solubility in aqueous solutions, offering an alternative to the DMSO-based vehicle.
Materials:
-
This compound Sodium Salt powder
-
Sterile 0.9% saline solution or sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles (25-27 G)
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution:
-
Directly dissolve the accurately weighed this compound sodium salt powder in sterile 0.9% saline or sterile water to the desired final concentration.
-
Vortex the solution until the powder is completely dissolved. The sodium salt should readily dissolve without the need for heating.
-
-
Sterilization:
-
Filter the reconstituted solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage and Stability:
-
It is recommended to prepare the solution fresh before each experiment.
-
If storage is required, the solution can be stored at 4°C for up to 24-48 hours. For longer-term storage, aliquots can be frozen at -20°C, though stability studies for frozen reconstituted this compound sodium salt are not widely available, and it is best practice to use fresh solutions. Always inspect for precipitation or discoloration before use.
-
Mandatory Visualization
Application Notes and Protocols for Investigating Absence Seizures with NCS-382
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absence seizures are non-convulsive epileptic events characterized by a brief loss of consciousness and distinctive 2.5-4 Hz spike-and-wave discharges (SWDs) on an electroencephalogram (EEG). The thalamocortical network is critically involved in the generation and propagation of these seizures. NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a structural analog of gamma-hydroxybutyric acid (GHB) and has been investigated for its potential to modulate absence seizure activity. It is primarily known as a putative antagonist of the GHB receptor, though its precise mechanism of action remains a subject of debate, with evidence suggesting potential indirect effects on GABA-B receptors.[1][2] These application notes provide an overview of the use of this compound as a pharmacological tool to study the mechanisms of absence seizures and offer detailed protocols for its application in preclinical research.
Mechanism of Action
This compound is recognized as a ligand for the GHB receptor, however, its functional effects are complex and not fully elucidated. While initially reported as a selective GHB receptor antagonist, subsequent studies have yielded conflicting results.[1][2] Some research indicates that this compound can antagonize certain GHB-induced effects, while other studies report a lack of antagonism or even a potentiation of GHB's actions.[3] The prevailing hypothesis is that some of the effects of this compound, including its influence on absence seizures, may be mediated through an indirect modulation of GABA-B receptor signaling.[1]
The thalamocortical circuitry, central to absence seizures, is heavily modulated by both GABAergic and glutamatergic neurotransmission. GHB itself can induce absence-like seizures, and its effects are thought to be mediated, at least in part, through GABA-B receptors. Therefore, the ability of this compound to interfere with this pathway makes it a valuable, albeit complex, tool for dissecting the neurobiology of absence epilepsy.
Proposed signaling pathway of this compound in absence seizures.
Quantitative Data on the Effects of this compound on Absence Seizures
While several studies have investigated the effects of this compound in animal models of absence seizures, detailed dose-response data on spontaneous spike-and-wave discharges (SWDs) are not extensively available in the peer-reviewed literature. High doses of this compound have been reported to reduce SWDs in genetic models like the Genetic Absence Epilepsy Rats from Strasbourg (GAERS); however, specific quantitative data from these studies are limited.
The following tables are provided as templates for researchers to systematically record their experimental data when investigating the effects of this compound.
Table 1: Dose-Dependent Effect of this compound on the Number and Duration of Spike-and-Wave Discharges (SWDs) in GAERS Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of SWDs per hour (Mean ± SEM) | Average Duration of SWDs (s) (Mean ± SEM) | Total Duration of SWDs per hour (s) (Mean ± SEM) |
| Vehicle (Saline) | - | Data to be filled | Data to be filled | Data to be filled |
| This compound | 10 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 30 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 100 | Data to be filled | Data to be filled | Data to be filled |
Table 2: Effect of this compound on the Spectral Power of EEG during Absence Seizures
| Treatment Group | Dose (mg/kg, i.p.) | Peak Frequency of SWDs (Hz) (Mean ± SEM) | Power in Delta Band (1-4 Hz) (μV²/Hz) (Mean ± SEM) | Power in Theta Band (4-8 Hz) (μV²/Hz) (Mean ± SEM) |
| Vehicle (Saline) | - | Data to be filled | Data to be filled | Data to be filled |
| This compound | 100 | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Evaluation of the Anticonvulsant Effect of this compound on Spontaneous Absence Seizures in GAERS Rats
This protocol describes the procedure for assessing the dose-dependent effects of this compound on spontaneous SWDs in the GAERS model.
1. Animal Model:
-
Adult male Genetic Absence Epilepsy Rats from Strasbourg (GAERS), typically 6-9 months of age, should be used. These rats exhibit spontaneous SWDs that are electrographically and pharmacologically similar to human absence seizures.[4]
-
Animals should be housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Implantation of EEG Electrodes:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes through the skull over the frontal and parietal cortices for the placement of epidural EEG electrodes. A reference electrode is typically placed over the cerebellum.
-
Implant stainless steel screw electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.
-
Secure the electrodes and a head-mount connector to the skull using dental cement.
-
Allow the animals to recover for at least one week before commencing experiments.
3. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle, such as sterile saline. The solution should be prepared fresh on the day of the experiment.
-
Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg). A vehicle-only group should be included as a control.
4. EEG Recording and Analysis:
-
On the day of the experiment, connect the animal to the EEG recording system via a flexible cable that allows for free movement within the recording chamber.
-
Record a baseline EEG for at least 60 minutes to establish the pre-injection frequency and duration of SWDs.
-
Administer the vehicle or the selected dose of this compound.
-
Continue EEG recording for a minimum of 2 hours post-injection.
-
The EEG signal should be amplified, filtered (e.g., 0.5-100 Hz bandpass), and digitized.
-
Analyze the EEG recordings to quantify the number, mean duration, and total duration of SWDs per unit of time (e.g., per hour). SWDs in GAERS are typically characterized by a frequency of 7-11 Hz and an amplitude that is at least twice the baseline EEG.[4]
-
Perform spectral analysis to determine any changes in the peak frequency and power of the SWDs.
Workflow for evaluating this compound in the GAERS model.
Protocol 2: In Vivo Electrophysiological Recording of Thalamocortical Neurons
This protocol outlines a method for investigating the in vivo effects of this compound on the firing patterns of thalamocortical neurons during absence seizures.
1. Animal Preparation and Surgery:
-
Use adult GAERS rats.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the somatosensory cortex and the corresponding ventrobasal thalamus.
-
Implant epidural EEG electrodes as described in Protocol 1 to monitor SWDs.
2. Electrophysiological Recording:
-
Carefully lower a multi-channel recording electrode (e.g., a silicon probe) into the ventrobasal thalamus.
-
Record single-unit activity and local field potentials (LFPs) from thalamocortical neurons.
-
Record baseline neuronal activity and EEG simultaneously to characterize neuronal firing patterns during spontaneous SWDs. Thalamic neurons often exhibit burst firing in synchrony with the cortical SWDs.[5][6]
3. Drug Administration:
-
Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle.
-
Continue to record neuronal activity and EEG to observe any changes in the firing rate, firing pattern (e.g., a shift from bursting to tonic firing), and the temporal relationship between neuronal activity and cortical SWDs.
4. Data Analysis:
-
Spike sort the single-unit data to isolate the activity of individual neurons.
-
Analyze the firing rate and inter-spike intervals of thalamocortical neurons before and after drug administration, both during and outside of SWD events.
-
Correlate changes in neuronal firing with any observed alterations in the characteristics of the SWDs.
Conclusion
This compound is a valuable pharmacological agent for probing the complex neurochemical systems that underlie absence seizures. Its controversial mechanism of action, potentially involving both GHB and GABA-B receptors, highlights the intricate interplay of these systems in the thalamocortical network. The provided protocols offer a framework for researchers to systematically investigate the effects of this compound on absence seizure electrophysiology and to contribute to a better understanding of the pathophysiology of this common form of epilepsy. Further research is warranted to elucidate the precise molecular targets of this compound and to fully characterize its dose-dependent effects on spontaneous absence seizures.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Absence Epilepsy in Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Ventral Medial Thalamic Neurons during Absence Seizures and Modulation of Cortical Paroxysms by the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalamocortical neurons display suppressed burst-firing due to an enhanced Ih current in a genetic model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS/MS Method for the Identification and Quantification of NCS-382 and its Major Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the identification and semi-quantitative analysis of NCS-382 and its primary metabolites using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a potent antagonist of the γ-hydroxybutyric acid (GHB) receptor, undergoes two major metabolic transformations: dehydrogenation and glucuronidation.[1][2] This document outlines the necessary procedures for sample preparation, the specific HPLC-MS/MS parameters for detection, and presents relevant quantitative data, making it an essential resource for researchers in drug metabolism, pharmacokinetics, and neuropharmacology.
Introduction
This compound (6,7,8,9-tetrahydro-5-hydroxy-5H-benzo-cyclohept-6-ylideneacetic acid) is a critical pharmacological tool for investigating the physiological roles of the GHB receptor.[2] Understanding its metabolic fate is crucial for the development of therapeutic strategies targeting conditions with elevated GHB levels, such as succinic semialdehyde dehydrogenase deficiency (SSADHD) and acute GHB intoxication.[1][2] The primary metabolic pathways for this compound involve dehydrogenation and glucuronidation, leading to the formation of a dehydrogenated metabolite and a glucuronide conjugate.[1][2] This application note describes a robust HPLC-MS/MS method for the separation and detection of this compound and these key metabolites in various biological matrices.
Experimental Protocols
Sample Preparation
A generic solid-phase extraction (SPE) protocol is recommended for the extraction of this compound and its metabolites from biological matrices such as plasma, urine, and liver microsome incubates.
Materials:
-
Mixed-mode solid-phase extraction cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Sample Pre-treatment: Thaw frozen biological samples on ice. For plasma or microsomal incubations, precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant. For urine samples, dilute 1:1 with water containing the internal standard and centrifuge to remove particulates.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove non-polar interferences.
-
Elution: Elute this compound and its metabolites with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative): | Parameter | Value | |---|---| | HPLC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.3 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 5 | | | 12.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
Multiple Reaction Monitoring (MRM) methods were developed for the detection of this compound and its metabolites.[1] The following table outlines the precursor and product ions for each analyte. The parent ion of this compound is m/z 217 [M-H]-, which primarily fragments to m/z 173 through the loss of the carboxylic acid group, and further to m/z 155 by the loss of water.[1] The dehydrogenated metabolite exhibits a parent ion with a mass shift of -2 atomic mass units.[1] The glucuronide conjugate shows an addition of 176 amu to the parent molecule (m/z 393) and fragments in a similar manner to the parent compound following the initial loss of the glucuronide moiety.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Representative) |
| This compound | 217 | 173 | 15 |
| 217 | 155 | 25 | |
| Dehydrogenated this compound | 215 | 171 | 15 |
| This compound Glucuronide | 393 | 217 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The metabolism of this compound has been characterized in both mouse and human liver microsomes. The key quantitative parameters for the two major metabolic pathways are summarized below.
Table 1: Michaelis-Menten Constants (Km) for this compound Metabolism [1][2]
| Metabolic Pathway | Species | Km (µmol/L) |
| Dehydrogenation | Mouse | 29.5 ± 10.0 |
| Human | 12.7 ± 4.8 | |
| Glucuronidation | Mouse | >100 |
| Human | >100 |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic transformations of this compound.
Caption: Major metabolic pathways of this compound.
Experimental Workflow for this compound Metabolite Identification
This diagram outlines the key steps in the analytical process.
Caption: Workflow for this compound metabolite analysis.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a sensitive and specific approach for the identification and semi-quantification of this compound and its major metabolites. This protocol is a valuable tool for researchers investigating the pharmacokinetics and metabolism of this important GHB receptor antagonist. The provided parameters can serve as a starting point for method development and can be adapted for various biological matrices and instrumentation.
References
- 1. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist NCS‐382 in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist this compound in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NCS-382 Technical Support Center: Troubleshooting Solubility and Handling
Welcome to the technical support center for NCS-382. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by addressing common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a selective ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[2][3][4] It is structurally related to γ-hydroxybutyric acid (GHB) and acts as a modulator of CaMKIIα activity. Its ability to penetrate the brain makes it a valuable tool for in vivo neurological research.
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For experiments involving aqueous buffers, it is advisable to first dissolve this compound in an organic solvent and then dilute it to the final concentration in the experimental buffer. To improve aqueous solubility, using the sodium salt of this compound is a viable option.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous buffers is challenging and may lead to precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute this stock into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell culture).
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in the chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in that particular solvent.
-
Solution:
-
Refer to the solubility data table below to ensure you are working within the known solubility limits.
-
Try gentle warming (e.g., in a 37°C water bath) and vortexing to aid dissolution.
-
If using an aqueous buffer, consider preparing the sodium salt of this compound to enhance solubility. A similar approach has been shown to improve the aqueous solubility of related compounds.
-
Problem: After diluting my organic stock solution into an aqueous buffer, the solution becomes cloudy or a precipitate forms.
-
Possible Cause: The this compound has precipitated out of the aqueous solution due to its low solubility. This can happen if the final concentration in the aqueous buffer is too high or if the percentage of the organic solvent is too low to maintain solubility.
-
Solution:
-
Decrease the final concentration of this compound in the aqueous buffer.
-
Increase the percentage of the organic co-solvent in your final solution, if your experimental setup allows.
-
Ensure rapid and thorough mixing when diluting the stock solution to avoid localized high concentrations that can trigger precipitation.
-
For cell culture experiments, prepare the final concentration by adding the stock solution to the media dropwise while gently swirling.
-
Quantitative Data: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 44 mg/mL | MedChemExpress Product Information |
| Ethanol | ≥ 22 mg/mL | MedChemExpress Product Information |
| Methanol (B129727) | Used for stock preparation | [5] |
| Hank's Balanced Salt Solution (HBSS) | Diluted from methanol stock | [5] |
| Water / PBS | Very low (quantitative data not readily available) | General chemical properties |
Note: The solubility in aqueous buffers is expected to be low. For improved aqueous solubility, consider using the sodium salt of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental buffers.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 458.2 µL of DMSO to 1 mg of this compound, which has a molecular weight of 218.25 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Methodology:
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic threshold for your cell line (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
CaMKIIα Activation Signaling Pathway
The primary target of this compound is the CaMKIIα hub domain. The following diagram illustrates the canonical activation pathway of CaMKIIα. An increase in intracellular calcium (Ca2+) leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKIIα, causing a conformational change that relieves autoinhibition and activates the kinase. This allows for the autophosphorylation of CaMKIIα, leading to sustained, Ca2+-independent activity.
References
- 1. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxplanckneuroscience.org [maxplanckneuroscience.org]
- 3. Molecular mechanism of activation-triggered subunit exchange in Ca2+/calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 5. Metabolic activation of CaMKII by Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NCS-382 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo use of NCS-382. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound was initially developed as a selective antagonist for the gamma-hydroxybutyric acid (GHB) receptor.[1][2][3][4][5] It is a semi-rigid structural analog of GHB and has been used in research to investigate the physiological roles of the GHB receptor.[1][3][4][6]
Q2: Is this compound a selective GHB receptor antagonist?
While initially reported as a selective GHB receptor antagonist, there is conflicting evidence regarding its selectivity.[1][3][4][6] Several behavioral studies have shown that this compound does not consistently antagonize GHB-induced effects, such as inhibition of locomotor activity.[1][3][4][6][7] Some studies suggest that the observed antagonistic effects of this compound might be due to an indirect action at GABA-B receptors.[1][3][4][6]
Q3: What are the known off-target effects of this compound in vivo?
The primary off-target effects of this compound that researchers should be aware of are its interactions with the GABA-B receptor and the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).
-
GABA-B Receptor: Although binding studies have not shown direct affinity of this compound for GABA-B receptors, some of its in vivo effects are suggested to be mediated indirectly through this system.[1][3][4][6] In some experimental conditions, the antagonistic action of this compound on GHB's electrophysiological effects was only observed after the blockade of GABA-B receptors.[1][3][4][6]
-
CaMKIIα: More recent research has identified CaMKIIα as a high-affinity binding site for this compound.[8][9][10] this compound is a brain-penetrating ligand that is selective for the CaMKIIα hub domain.[8][9][10]
Q4: What are the demonstrated in vivo effects of this compound?
This compound has been shown to have both anti-sedative and anticonvulsant properties in animal models.[2][11] It has been observed to reduce the time mice spent immobile in the forced swim test following GHB administration and to decrease spike and wave discharges in rodent models of epilepsy.[11]
Q5: Is this compound brain penetrant?
Yes, this compound can cross the blood-brain barrier.[8][9][10] Its brain permeability can be influenced by the administered dose.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of antagonism of GHB-induced sedation or locomotor depression. | This compound's antagonistic effects on GHB can be limited and context-dependent.[7] The observed effects of GHB may be mediated by pathways not sensitive to this compound. | - Increase the dose of this compound. - Consider that GHB itself has weak agonist activity at GABA-B receptors, which this compound does not directly block. - Include control experiments with a known GABA-B receptor antagonist to dissect the signaling pathways involved. |
| Unexpected behavioral or physiological effects not related to GHB antagonism. | This could be due to off-target effects, particularly on CaMKIIα or indirect modulation of the GABA-B receptor system. | - Review literature on the role of CaMKIIα in the specific experimental paradigm. - Design experiments to specifically investigate the involvement of CaMKIIα. - Compare the effects of this compound with those of more selective CaMKIIα inhibitors if available. |
| High variability in experimental results between animals. | This may be due to differences in drug metabolism and brain distribution. This compound is metabolized in the liver via dehydrogenation and glucuronidation.[12] | - Ensure consistent administration routes and timing. - Consider co-administration with an inhibitor of glucuronidation, such as diclofenac, which has been shown to increase brain concentrations of this compound.[12] - Monitor plasma and brain concentrations of this compound if possible. |
| Apparent agonistic effects similar to GHB. | Some studies have reported that this compound can elicit effects qualitatively similar to those of GHB or even enhance some of GHB's actions.[1][3][4][6] | - Carefully document and analyze the full spectrum of behavioral and physiological responses. - This may be an inherent property of the compound and should be reported as a finding. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Functional IC50s
| Target | Preparation | Assay Type | Value | Species | Reference |
| GHB Receptor | Isolated rat striatum membranes | Antagonist IC50 | 134.1 nM | Rat | [11] |
| GHB Receptor | Isolated rat hippocampus membranes | Antagonist IC50 | 201.3 nM | Rat | [11] |
| CaMKIIα | Rat cortical homogenates | Competition binding ([3H]this compound) | Ki 0.34 µM | Rat | [8] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Dose (i.p.) | Cmax (Serum) | Brain/Serum Ratio | Key Observation | Reference |
| 100 mg/kg | ~4x higher than brain, ~10x higher than kidney | - | Liver concentration >700% higher than serum | [11] |
| 500 mg/kg | - | Increased | Improved brain permeability at higher doses | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound Antagonism of GHB-Induced Sedation (Forced Swim Test)
-
Animals: Male Swiss mice.
-
Drug Administration:
-
Administer this compound (0.83-2.08 mmol/kg, i.p.) or vehicle.
-
30 minutes later, administer GHB or saline.
-
-
Forced Swim Test:
-
30 minutes after GHB/saline administration, place each mouse in a glass cylinder (25 cm height, 10 cm diameter) filled with 12 cm of water (23-25°C).
-
Record the total time spent immobile during a 6-minute test period.
-
-
Data Analysis: Compare the immobility time between groups treated with vehicle, GHB alone, and GHB in combination with different doses of this compound. A significant reduction in immobility time in the co-administration group compared to the GHB-only group indicates anti-sedative activity.[11]
Protocol 2: Evaluation of this compound Effects on Seizure Activity
-
Animal Model: Use a relevant rodent model of epilepsy, such as audiogenic seizure-susceptible mice or a genetic rat model of petit mal epilepsy.[11]
-
Drug Administration: Administer this compound (e.g., 2.3 mmol/kg, i.p.) or vehicle.
-
Seizure Induction/Monitoring:
-
For audiogenic seizures, expose the animals to the seizure-inducing auditory stimulus.
-
For genetic epilepsy models, record electroencephalogram (EEG) to monitor for spike and wave discharges.
-
-
Data Analysis: Quantify seizure severity, duration, or the frequency and duration of spike and wave discharges. Compare the results between the this compound-treated group and the vehicle-treated group to determine anticonvulsant efficacy.[11]
Visualizations
Caption: Experimental workflows for assessing this compound's in vivo effects.
Caption: this compound's intended target and key off-target interactions.
References
- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 520505-01-5 | NSC382 | Tocris Bioscience [tocris.com]
- 6. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor [iris.unica.it]
- 7. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Research Portal [rex.libraries.wsu.edu]
short half-life of NCS-382 and experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCS-382. The content is specifically designed to address challenges related to its short half-life and to provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound?
A1: The half-life of this compound in mice has been reported to be very short, approximately 0.3 hours (18 minutes) in serum following intraperitoneal administration.[1] This rapid elimination is a critical factor to consider in experimental design.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is known as an antagonist of the gamma-hydroxybutyric acid (GHB) receptor.[2][3] However, its pharmacological profile is complex. Some evidence suggests that its antagonistic effects on GHB may be indirect and could involve GABA(B) receptors.[2][4] It is a stereoselective ligand for GHB-binding sites but has not shown affinity for GABA(A) or GABA(B) receptors in some studies.[2] More recent research has also identified the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain as a binding site for this compound.[5][6]
Q3: How is this compound metabolized?
A3: The primary metabolic pathways for this compound are dehydrogenation and glucuronidation.[3][5] It is primarily eliminated through hepatic metabolism.[1]
Q4: What are the known effects of this compound in vivo?
A4: In animal studies, this compound has been shown to have anti-sedative and anticonvulsant effects.[7][8] However, there are conflicting reports on its ability to antagonize all behavioral effects of GHB.[2][9]
Q5: Is this compound brain penetrant?
A5: Yes, this compound can cross the blood-brain barrier.[1][6] Its transport into the brain is facilitated by monocarboxylate transporters (MCT1 and MCT4) and may also involve passive diffusion.[10]
Troubleshooting Guide
Issue 1: Lack of or inconsistent in vivo effects.
-
Possible Cause: The short half-life of this compound leads to rapid clearance from the system, resulting in insufficient target engagement over the desired experimental timeframe.
-
Troubleshooting Steps:
-
Optimize Dosing Regimen:
-
Instead of a single injection, consider a continuous infusion protocol (e.g., using osmotic minipumps) to maintain a steady-state concentration.[11]
-
If continuous infusion is not feasible, implement a frequent dosing schedule (e.g., every 30-60 minutes) to compensate for the rapid clearance.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct preliminary PK/PD studies in your specific animal model to determine the optimal dosing strategy to achieve and maintain the target concentration in the brain.
-
Inhibition of Metabolism: Co-administration with an inhibitor of glucuronidation, such as diclofenac, has been shown to increase this compound brain concentrations and enhance its protective effects.[3][5] Note: This approach requires careful validation to avoid off-target effects of the inhibitor.
-
Issue 2: High variability in experimental results.
-
Possible Cause: Minor variations in the timing of administration, sample collection, or behavioral testing can lead to significant differences in outcomes due to the rapid pharmacokinetics of this compound.
-
Troubleshooting Steps:
-
Strict Timing Protocols: Adhere to a rigorously timed experimental schedule for all procedures.
-
Automated Dosing and Sampling: Where possible, use automated systems to ensure precision in dosing and sample collection times.
-
Increase Sample Size: A larger number of subjects may be necessary to achieve statistical significance when dealing with a compound that has rapid kinetics.
-
Issue 3: Difficulty in preparing and handling this compound solutions.
-
Possible Cause: Issues with solubility and stability of the compound in solution.
-
Troubleshooting Steps:
-
Solubility: The sodium salt of this compound analogs has been shown to have good aqueous solubility.[1] Consider using a salt form or an appropriate vehicle for administration.
-
Fresh Preparation: Prepare solutions fresh on the day of the experiment to avoid degradation.
-
Storage: Store the solid compound and solutions according to the manufacturer's recommendations, typically protected from light and moisture.
-
Data Presentation
Table 1: Pharmacokinetic and Binding Parameters of this compound
| Parameter | Value | Species | Administration | Source |
| Half-life (t½) | 0.3 hours | Mouse | Intraperitoneal | [1] |
| Primary Metabolism | Dehydrogenation, Glucuronidation | Mouse, Human | In vitro/In vivo | [3][5] |
| Binding Affinity (Ki) | ~0.34 µM (for CaMKIIα) | Rat | In vitro | [1] |
| IC50 | 134.1 nM (Striatum), 201.3 nM (Hippocampus) | Rat | In vitro | [8] |
| Brain Penetration | Yes | - | - | [1][6] |
| Transporters | MCT1, MCT4 | - | In vitro | [10] |
Experimental Protocols
General Protocol for In Vivo Administration (Mouse)
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve in a suitable vehicle (e.g., saline, PBS). The use of a salt form may improve solubility.
-
Vortex until fully dissolved. Protect the solution from light.
-
-
Administration:
-
Single Bolus Dose: Administer via intraperitoneal (IP) injection. Due to the short half-life, the timing of subsequent procedures is critical.
-
Frequent Dosing: Administer IP injections at intervals of 30-60 minutes to maintain exposure.
-
Continuous Infusion: For longer-term studies, consider surgical implantation of an osmotic minipump for continuous delivery.[11]
-
-
Sample Collection (for PK studies):
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120 minutes) to accurately determine the pharmacokinetic profile.
-
Process blood to obtain plasma or serum and store at -80°C until analysis.
-
Collect brain tissue at the end of the study to assess brain-to-plasma concentration ratios.
-
-
Behavioral Testing:
-
Initiate behavioral tests shortly after administration to coincide with the peak plasma and brain concentrations of this compound.
-
The short duration of action must be considered when interpreting behavioral outcomes.
-
Mandatory Visualizations
Caption: Experimental workflow for studies involving this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist this compound in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicologic/Transport Properties of this compound, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Efficacy of NCS-382 as a GHB Antagonist
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental challenges observed when NCS-382 fails to antagonize the effects of gamma-hydroxybutyrate (GHB).
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a putative GHB receptor antagonist, failing to block the sedative and motor-impairing effects of GHB in our animal models?
A1: This is a commonly observed phenomenon and is likely due to the complex pharmacology of GHB. While this compound is a ligand for the specific GHB binding site, many of the prominent sedative, hypnotic, and motor-impairing effects of GHB are not mediated by the GHB receptor.[1][2] Instead, these effects are primarily attributed to GHB's action as a weak partial agonist at the GABA-B receptor.[1][3][[“]] Since this compound has little to no affinity for GABA-B receptors, it cannot antagonize these specific GHB-induced effects.[1][5]
Q2: We are observing that this compound is not reversing the discriminative stimulus effects of GHB in our rat drug discrimination studies. Is this expected?
A2: The literature on this topic is conflicting. While some earlier studies reported that this compound could block the discriminative stimulus effects of GHB, more recent and comprehensive studies have shown that this compound fails to fully antagonize these effects or, in some cases, may only produce a partial antagonism.[1][3] There are even reports of this compound producing GHB-like discriminative stimulus effects on its own, suggesting it may have partial agonist activity at the GHB receptor under certain conditions.[3]
Q3: In our in vitro electrophysiology setup, this compound is not blocking the inhibitory effects of GHB on neuronal firing. What could be the reason for this?
A3: The inhibitory effects of GHB on neuronal firing are largely mediated by the activation of GABA-B receptors, which leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and subsequent hyperpolarization. As this compound does not bind to GABA-B receptors, it would not be expected to block these inhibitory effects.[1][6] Interestingly, some in vitro studies have shown that this compound can antagonize certain excitatory effects of GHB, but only when GABA-B receptors are pharmacologically blocked.[1] This further underscores the predominant role of GABA-B receptors in GHB's inhibitory actions.
Q4: We have noticed that in some of our behavioral experiments, this compound appears to potentiate or even mimic some of the effects of GHB. Is this a known phenomenon?
Troubleshooting Guides
Problem: this compound fails to antagonize GHB-induced locomotor depression and ataxia.
Experimental Observations:
-
Administration of GHB (e.g., 100-500 mg/kg) significantly reduces locomotor activity and induces ataxia in rodents.
-
Pre-treatment with this compound (e.g., 10-50 mg/kg) does not reverse or attenuate these effects.
Possible Cause and Troubleshooting Steps:
-
Primary Mechanism of Action: The sedative and ataxic effects of GHB are primarily mediated by its agonist activity at GABA-B receptors.
-
Recommendation: To confirm the involvement of GABA-B receptors in your model, use a known GABA-B receptor antagonist, such as CGP 55845 or SGS742, as a positive control.[7] This should effectively block the sedative and ataxic effects of GHB.
-
-
This compound Receptor Specificity: this compound is selective for the GHB receptor and does not bind to GABA-B receptors.
-
Recommendation: Verify the lack of GABA-B receptor antagonism in your experimental paradigm by testing this compound against a selective GABA-B agonist like baclofen. This compound should not block the effects of baclofen.
-
Problem: Conflicting results in antagonizing GHB's electrophysiological effects with this compound.
Experimental Observations:
-
In some preparations, this compound appears to block GHB-induced changes in neuronal activity, while in others, it has no effect.
Possible Cause and Troubleshooting Steps:
-
Dual Signaling Pathways of GHB: GHB can elicit both excitatory and inhibitory effects. The excitatory effects may be mediated by the GHB receptor, while the inhibitory effects are primarily mediated by GABA-B receptors.[8][9]
-
Recommendation: Carefully characterize the specific electrophysiological effect of GHB you are investigating.
-
If you are observing an inhibitory effect (hyperpolarization, decreased firing rate), it is likely GABA-B mediated and will not be blocked by this compound.
-
If you are observing an excitatory effect, it may be GHB receptor-mediated.
-
-
-
GABA-B Receptor Desensitization/Blockade: The GHB receptor-mediated effects may be masked by the more potent GABA-B receptor-mediated effects.
-
Recommendation: To isolate the GHB receptor-mediated effects, conduct experiments in the presence of a GABA-B receptor antagonist. One in vitro study demonstrated that this compound could only antagonize a specific electrophysiological action of GHB after the blockade of GABA-B receptors.[1]
-
Data Presentation
Table 1: Summary of Behavioral Studies on this compound Antagonism of GHB Effects
| Behavioral Effect of GHB | This compound Antagonism Observed | Primary Receptor Implicated | Reference(s) |
| Inhibition of Locomotor Activity | No | GABA-B | [1][2] |
| Ataxia | No | GABA-B | [1] |
| Suppression of Operant Responses | No | GABA-B | [1][2] |
| Sedation/Hypnosis | No | GABA-B | [5] |
| Discriminative Stimuli | Conflicting (No or Partial) | GHB & GABA-B | [1][3] |
Table 2: Receptor Binding Affinities
| Compound | Target Receptor | Binding Affinity (Ki) | Reference(s) |
| GHB | GHB Receptor | ~1-10 µM | [10] |
| GHB | GABA-B Receptor | >100 µM (Weak Agonist) | [1][[“]] |
| This compound | GHB Receptor | ~0.1-0.5 µM | [10] |
| This compound | GABA-B Receptor | No significant affinity | [1][5] |
Experimental Protocols
Protocol 1: Investigating Antagonism of GHB-Induced Locomotor Depression in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, food and water ad libitum.
-
Habituation: Acclimate mice to the open-field arenas (e.g., 40 cm x 40 cm) for 30 minutes for 2 consecutive days prior to testing.
-
Drug Preparation:
-
GHB (sodium salt) dissolved in saline (0.9% NaCl).
-
This compound dissolved in a vehicle (e.g., saline with 1% Tween 80).
-
-
Experimental Groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + GHB (e.g., 200 mg/kg, i.p.)
-
This compound (e.g., 20 mg/kg, i.p.) + Saline
-
This compound (e.g., 20 mg/kg, i.p.) + GHB (e.g., 200 mg/kg, i.p.)
-
-
Procedure:
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Administer GHB or saline immediately before placing the mouse in the open-field arena.
-
Record locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
-
-
Data Analysis: Analyze the data using a two-way ANOVA (this compound treatment x GHB treatment) followed by post-hoc tests.
Mandatory Visualizations
Caption: GHB's dual action on GHB and GABA-B receptors.
Caption: Troubleshooting workflow for this compound's failure to antagonize GHB.
References
- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of γ-Hydroxybutyrate Overdose with the GABAB Antagonist SGS742 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of gamma-hydroxybutyrate and its antagonist this compound on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing NCS-382 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCS-382 in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound, or 6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid, is known as an antagonist of the γ-hydroxybutyrate (GHB) receptor.[1][2] However, its pharmacological profile is complex. While it binds with high affinity to GHB binding sites, its antagonist activity can be inconsistent across different experimental setups.[3] Some studies suggest that its effects may be due to indirect actions at GABA-B receptors, particularly when GHB is present at high concentrations.[4] Therefore, when designing in vitro assays, it is crucial to consider the potential interplay between GHB receptors and GABA-B receptors.
Q2: What are the key signaling pathways modulated by this compound?
This compound primarily interacts with the GHB receptor signaling pathway. The endogenous ligand for this receptor, GHB, can modulate various downstream effectors. At physiological concentrations, GHB is thought to act on its own receptor, which is distinct from the GABA-B receptor.[5] However, at higher, pharmacological concentrations, GHB acts as a weak agonist at GABA-B receptors.[1] This dual action is a critical consideration for in vitro studies. Furthermore, recent evidence has identified the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) as a high-affinity binding site for this compound and other GHB analogs, suggesting a role for this kinase in mediating the effects of this compound.[6][7][8]
Q3: How should I prepare a stock solution of this compound for in vitro assays?
For in vitro assays, this compound can be dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to then dilute this stock solution in the appropriate cell culture medium or assay buffer to the final desired concentration. Ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture wells after adding this compound.
-
Inconsistent or non-reproducible assay results.
Possible Causes:
-
Low Solubility in Aqueous Solutions: this compound may have limited solubility in physiological buffers and cell culture media, especially at higher concentrations.
-
Interaction with Media Components: Components of the cell culture medium, such as proteins or salts, may interact with this compound and cause it to precipitate.
-
Temperature and pH Effects: Changes in temperature or pH can affect the solubility of the compound.
Solutions:
-
Optimize Stock Solution Preparation: Ensure this compound is fully dissolved in the DMSO stock solution before further dilution. Gentle warming or sonication may aid dissolution.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in a serum-free medium or PBS before adding it to the final culture medium.
-
Reduce Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your assay.
-
Test Different Media Formulations: If possible, test the solubility of this compound in different basal media to identify one that is more compatible.
-
Inclusion of a Solubilizing Agent: In some cases, a small amount of a biocompatible solubilizing agent, such as a cyclodextrin, may be used, but this should be validated to ensure it does not interfere with the assay.
Issue 2: High Background or Off-Target Effects
Symptoms:
-
Unexpected or inconsistent cellular responses that do not align with the known pharmacology of this compound.
-
Effects observed at concentrations that are not consistent with its known binding affinity.
Possible Causes:
-
Interaction with Multiple Receptors: As mentioned, this compound's effects may not be exclusively mediated by the GHB receptor and could involve GABA-B receptors or other targets.
-
Compound Purity: Impurities in the this compound sample could have their own biological activities.
-
Cell Line Specificity: The expression levels of GHB receptors, GABA-B receptors, and CaMKIIα can vary significantly between different cell lines, leading to different responses.
Solutions:
-
Use of Control Compounds: Include selective GABA-B receptor agonists (e.g., baclofen) and antagonists (e.g., saclofen) in your experiments to dissect the contribution of this pathway.
-
Characterize Your Cell Line: If not already known, determine the expression levels of the target receptors in your cell line of choice.
-
Verify Compound Purity: Whenever possible, use highly purified this compound and verify its purity.
-
Concentration-Response Curves: Generate full concentration-response curves to identify the specific range of concentrations where the desired activity is observed.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in various in vitro assays.
Table 1: Binding Affinity of this compound
| Target | Radioligand | Preparation | Ki (µM) | Reference |
| CaMKIIα | [3H]this compound | Rat Cortical Homogenates | 0.34 | [6] |
| GHB Receptor | [3H]GHB | Rat Brain Membranes | ~1 | [3] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range | Notes |
| Radioligand Binding | HEK293T cells expressing CaMKIIα | 10⁻¹⁰ M to 10⁻⁴ M | For competition binding assays against a radiolabeled ligand.[6] |
| Cell Viability (e.g., MTT) | Neuronal or other relevant cell lines | 1 µM to 100 µM | A broad range should be tested to determine the cytotoxic threshold. |
| Functional Assays (e.g., Calcium Flux, cAMP) | Cell lines expressing GHB or GABA-B receptors | 10 nM to 10 µM | The optimal concentration will depend on the specific assay and the expression level of the target receptor. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (appropriate for your cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 0.1 N HCl in absolute isopropanol (B130326) or a commercial solubilizing agent)[10]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Calcium Flux Assay
This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to this compound.
Materials:
-
This compound stock solution
-
Cells expressing the target receptor (e.g., GHB or GABA-B receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[12]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist for the target receptor (e.g., GHB)
-
Fluorescence plate reader or flow cytometer with appropriate filters
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate and allow them to grow to confluency.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in the assay buffer. Remove the culture medium and add the dye loading solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.[13]
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Baseline Measurement: Add assay buffer to the wells and measure the baseline fluorescence for a few minutes.
-
Compound Addition: Add different concentrations of this compound to the wells and continue to measure the fluorescence to observe any direct effect of the compound on calcium levels.
-
Agonist Stimulation: After a brief incubation with this compound, add a known concentration of the agonist (e.g., GHB) to the wells and immediately measure the change in fluorescence.
-
Data Analysis: Analyze the fluorescence data to determine the effect of this compound on both basal and agonist-stimulated intracellular calcium levels.
Visualizations
Caption: GHB Signaling Pathways.
Caption: CaMKIIα Signaling Pathway.
Caption: General In Vitro Assay Workflow.
References
- 1. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GHB receptor - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - figshare - Figshare [figshare.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. bu.edu [bu.edu]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
NCS-382 metabolic pathways dehydrogenation and glucuronidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the metabolic pathways of NCS-382, focusing on dehydrogenation and glucuronidation.
Quantitative Data Summary
The following tables summarize key quantitative data for the metabolic pathways of this compound.
Table 1: Enzyme Kinetics of this compound Dehydrogenation
| Species | Matrix | Km (μmol/L) |
| Mouse | Liver Microsomes | 29.5 ± 10.0[1] |
| Human | Liver Microsomes | 12.7 ± 4.8[1] |
Table 2: Enzyme Kinetics of this compound Glucuronidation
| Species | Matrix | Km (μmol/L) |
| Mouse | Liver Microsomes | >100[1] |
| Human | Liver Microsomes | >100[1] |
Metabolic Pathways Overview
This compound undergoes two primary metabolic transformations: dehydrogenation and glucuronidation.[1] Dehydrogenation represents a Phase I metabolic reaction, while glucuronidation is a Phase II conjugation reaction, primarily catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7).[2]
References
Technical Support Center: Improving Brain Permeability of NCS-382 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the brain permeability of NCS-382 analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound, or (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a semi-rigid structural analog of γ-hydroxybutyric acid (GHB).[2] It was initially developed as a selective antagonist for GHB binding sites.[2] More recently, the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain has been identified as a high-affinity binding site for this compound, making it a target for modulation of CaMKIIα activity.[3][4][5]
Q2: Does this compound cross the blood-brain barrier (BBB)?
A2: Yes, this compound is known to be brain-penetrant.[2] Its transport across the BBB is believed to occur through a combination of passive diffusion and facilitated uptake via monocarboxylate transporters such as MCT1.[2][6]
Q3: What are the general strategies for improving the brain permeability of this compound analogs?
A3: Strategies for enhancing the BBB penetration of small molecules like this compound analogs generally fall into three categories:
-
Improving passive diffusion: This often involves increasing the lipophilicity of the molecule, for example, by adding lipophilic moieties to the core structure. However, this must be balanced to avoid excessive non-specific binding or reduced solubility.
-
Reducing efflux: Many molecules are actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp). Structural modifications can be made to reduce the affinity of the analogs for these transporters.
-
Activating carrier-mediated transport: Designing analogs that are recognized and transported by endogenous influx transporters at the BBB can significantly enhance brain uptake.[7]
Q4: What is a good metric for quantifying the brain permeability of this compound analogs?
A4: The unbound brain-to-plasma partition coefficient (Kp,uu) is considered the gold standard for quantifying the extent of BBB penetration.[8] It represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in the plasma at steady-state. A Kp,uu value close to 1 suggests that the compound readily crosses the BBB and is not subject to significant efflux.[9]
Troubleshooting Guides
Issue 1: Low in vitro permeability in PAMPA-BBB assay.
-
Question: My this compound analog shows very low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). What could be the reason and how can I troubleshoot this?
-
Answer:
-
Possible Cause 1: Low Lipophilicity. The PAMPA-BBB assay primarily models passive diffusion, which is heavily influenced by a compound's lipophilicity. Your analog may be too polar to efficiently cross the artificial lipid membrane.
-
Troubleshooting: Consider synthesizing analogs with increased lipophilicity. This can be achieved by adding small, non-polar functional groups to the this compound scaffold. However, be mindful that excessive lipophilicity can lead to other issues like poor solubility and high plasma protein binding.
-
-
Possible Cause 2: Poor Solubility. The compound may be precipitating in the donor well, leading to a lower effective concentration for permeation.
-
Troubleshooting: Ensure your compound is fully dissolved in the donor buffer. You may need to use a co-solvent like DMSO, but keep its concentration low (typically ≤1%) as it can affect membrane integrity.[10]
-
-
Possible Cause 3: Experimental Artifact. Issues with the PAMPA plate, such as a compromised lipid membrane, can lead to inaccurate results.
-
Troubleshooting: Always run control compounds with known BBB permeability (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability) to validate your assay setup. Ensure the lipid membrane is properly coated and there are no leaks.
-
-
Issue 2: High efflux ratio in MDCK-MDR1 assay.
-
Question: My this compound analog shows a high efflux ratio in the MDCK-MDR1 assay, suggesting it is a P-glycoprotein (P-gp) substrate. How can I address this?
-
Answer:
-
Possible Cause: P-gp Substrate. The high efflux ratio (PappB-A / PappA-B > 2) indicates that your analog is actively transported by P-gp.[11]
-
Troubleshooting 1: Structural Modification. The primary approach is to modify the analog's structure to reduce its affinity for P-gp. This can involve altering the number and position of hydrogen bond donors and acceptors, or modifying the overall charge distribution.
-
Troubleshooting 2: Co-administration with a P-gp Inhibitor. For mechanistic studies, you can co-incubate your analog with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A).[1] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate. This information can then guide further medicinal chemistry efforts.
-
-
Issue 3: Low brain penetration (low Kp,uu) in vivo despite good in vitro permeability.
-
Question: My this compound analog looked promising in in vitro assays (good PAMPA permeability, low efflux), but in vivo microdialysis experiments show a low Kp,uu. What could be the discrepancy?
-
Answer:
-
Possible Cause 1: High Plasma Protein Binding. A high fraction of the compound may be bound to plasma proteins, leaving only a small unbound fraction available to cross the BBB.
-
Troubleshooting: Determine the fraction of your analog that is unbound in plasma (fu,plasma) using techniques like equilibrium dialysis. If plasma protein binding is high, you may need to modify the compound's structure to reduce it.
-
-
Possible Cause 2: Rapid Metabolism. The analog might be rapidly metabolized in the liver, leading to low systemic exposure and consequently low brain concentrations.
-
Troubleshooting: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.[3] If the compound is rapidly metabolized, consider structural modifications to block the metabolic soft spots.
-
-
Possible Cause 3: Involvement of other Transporters. In vitro models may not express all the relevant transporters present at the BBB in vivo. Your analog could be a substrate for an efflux transporter other than P-gp that is not present in your in vitro model, or it may require an influx transporter that is not expressed.
-
Troubleshooting: Utilize a broader range of in vitro cell models that express different transporter profiles. Additionally, consider in situ brain perfusion studies to investigate transport mechanisms in a more intact system.
-
-
Data Presentation
Table 1: Physicochemical and In Vitro Permeability Data for this compound and Analogs
| Compound | R1 | R2 | R3 | Ki (μM) for CaMKIIα | PAMPA-BBB Pe (10-6 cm/s) | MDCK-MDR1 Efflux Ratio |
| This compound | H | H | H | 0.34 | Data not available | Data not available |
| 1a | Br | H | H | 0.23 | Data not available | Data not available |
| 1b | H | Br | H | 0.050 | Data not available | Data not available |
| 1d | H | Cl | H | 0.052 | Data not available | Data not available |
| 1f | H | F | H | 0.11 | Data not available | Data not available |
| 1i (Ph-HTBA) | H | Phenyl | H | 0.078 | Data not available | Data not available |
| 1j | H | H | Phenyl | 0.040 | Data not available | Data not available |
Note: Ki values are from reference[4]. Pe and Efflux Ratio values are hypothetical and should be determined experimentally.
Table 2: In Vivo Brain Permeability of a Key this compound Analog
| Compound | Dose (mg/kg) | Route | Kp,uu |
| 1i (Ph-HTBA) | Not specified | Systemic | 0.85[4] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol is adapted from standard PAMPA-BBB methodologies.[12][13][14]
-
Preparation of the Donor Plate:
-
Prepare a solution of the test compound in a phosphate-buffered saline (PBS) at the desired concentration (e.g., 100 µM). A small amount of co-solvent like DMSO (e.g., 1-5%) can be used to aid solubility.
-
Add the compound solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter membrane of a 96-well acceptor plate with a lipid solution (e.g., porcine brain lipid extract in dodecane).
-
Fill the wells of the acceptor plate with PBS.
-
-
Assay Incubation:
-
Place the acceptor plate onto the donor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient (Papp or Pe) is calculated using the following formula: P_e = (-ln(1 - C_A / C_{eq})) * (V_D * V_A) / ((V_D + V_A) * A * t) where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.
-
MDCK-MDR1 Transwell Permeability Assay
This protocol is based on established methods for assessing P-gp mediated efflux.[1][11][15][16]
-
Cell Culture:
-
Culture MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene) to confluence on semi-permeable transwell inserts.
-
Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
-
Bidirectional Transport Experiment:
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Quantification:
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate Papp for both directions using the formula: P_{app} = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = P_{app (B→A)} / P_{app (A→B)}
-
In Vivo Brain Microdialysis
This is a summary of a general in vivo microdialysis procedure for determining Kp,uu.[17][18][19][20]
-
Surgical Implantation:
-
Anesthetize the animal (typically a rat or mouse).
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).
-
-
Recovery:
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Probe Insertion and Perfusion:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2 µL/min).
-
-
Compound Administration:
-
Administer the this compound analog systemically (e.g., via intravenous or intraperitoneal injection).
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals over several hours.
-
Collect blood samples at corresponding time points.
-
-
Quantification:
-
Determine the concentration of the analog in the brain dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.
-
Determine the unbound fraction of the analog in plasma (fu,plasma).
-
-
Calculation of Kp,uu:
-
Calculate the area under the concentration-time curve (AUC) for the unbound compound in brain (AUCu,brain) and plasma (AUCu,plasma).
-
Calculate Kp,uu: K_{p,uu} = AUC_{u,brain} / AUC_{u,plasma}
-
Visualizations
Caption: Experimental workflow for improving brain permeability of this compound analogs.
Caption: Simplified signaling pathway of CaMKIIα modulation by this compound analogs.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. enamine.net [enamine.net]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 15. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 16. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
stability of NCS-382 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of NCS-382 in solution for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Some studies have also utilized methanol (B129727) for creating stock solutions.[1] For final experimental concentrations, these stock solutions can be diluted in aqueous buffers or cell culture media. However, it is crucial to minimize the final concentration of the organic solvent to avoid affecting the biological system (typically <0.5%).
Q2: How should I store this compound powder for long-term use?
A2: this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: As a carboxylic acid-containing compound, this compound may have limited stability in aqueous solutions over long periods, particularly at non-neutral pH. Carboxylic acids can be susceptible to degradation through hydrolysis. For long-term experiments, it is advisable to prepare fresh dilutions from a frozen stock solution or conduct pilot stability tests under your specific experimental conditions.
Q4: Can I freeze and thaw my this compound stock solution multiple times?
A4: To maintain the integrity of the compound, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can contribute to degradation.
Q5: Are there any known degradation products of this compound in solution?
A5: Specific degradation products of this compound in solution under various conditions have not been extensively reported in the literature. However, general degradation pathways for carboxylic acids may include decarboxylation or oxidation under certain conditions. In vivo, this compound is known to be metabolized through dehydrogenation and glucuronidation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results over time. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific experimental buffer or medium. |
| Precipitation of this compound in aqueous buffer. | Poor solubility at the desired concentration or pH. This compound is slightly soluble in water. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but still biologically compatible. You may need to optimize the buffer composition or pH. Sonication may help to dissolve the compound initially. |
| Loss of compound activity in long-term cell culture. | Gradual degradation of this compound in the culture medium. | Replenish the cell culture medium with freshly diluted this compound at regular intervals during the experiment. The frequency will depend on the stability of the compound in your specific culture conditions. |
| Inconsistent results between different batches of this compound. | Differences in purity or handling of the compound. | Purchase this compound from a reputable supplier and always refer to the certificate of analysis for purity information. Ensure consistent storage and handling procedures for all batches. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution at the intended experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
-
Analyze each aliquot by HPLC under the same conditions as the t=0 sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
Quantitative Data Summary
| Solvent | Storage Temperature | General Expected Stability | Notes |
| Anhydrous DMSO | -20°C / -80°C | High | Recommended for long-term storage of stock solutions. Minimize freeze-thaw cycles. |
| Anhydrous Ethanol | -20°C / -80°C | High | A suitable alternative to DMSO for stock solutions. |
| Aqueous Buffers | 4°C | Low to Moderate | Prone to hydrolysis and potential microbial growth. Prepare fresh. |
| Aqueous Buffers | 25°C / 37°C | Low | Degradation is accelerated at higher temperatures. Use immediately or prepare fresh frequently. |
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of GHB and the antagonistic action of this compound.
Caption: Activation pathway of CaMKIIα and potential modulation by this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. Toxicologic/Transport Properties of this compound, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [3H]NCS-382 Radioligand Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [3H]NCS-382 in radioligand binding assays. The information is tailored to scientists and drug development professionals aiming to minimize non-specific binding and obtain reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding site of [3H]this compound?
A1: [3H]this compound is a radioligand that selectively binds to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[1] It was initially developed as a selective, semi-rigid analog for the high-affinity binding sites of γ-hydroxybutyric acid (GHB).[2] this compound exhibits a ten-fold higher affinity (Ki of 0.34 µM) for this site compared to GHB (Ki of 4.3 µM) in competition binding assays using rat cortical homogenates.[2]
Q2: What is non-specific binding and why is it a concern in [3H]this compound assays?
A2: Non-specific binding (NSB) refers to the binding of the radioligand to components other than the receptor of interest, such as lipids, other proteins, and the filter apparatus itself.[3] High non-specific binding can obscure the specific binding signal, leading to inaccurate determinations of receptor affinity (Kd) and density (Bmax).[3] In assays with [3H]this compound, high concentrations of the radioligand are known to result in a high degree of non-specific binding.
Q3: How is non-specific binding determined in a [3H]this compound assay?
A3: Non-specific binding is measured by assessing the binding of [3H]this compound in the presence of a saturating concentration of an unlabeled compound that also binds to the CaMKIIα hub domain.[3] This "cold" ligand occupies the specific binding sites, ensuring that any remaining bound radioactivity is non-specific. Unlabeled this compound is a suitable choice for this purpose.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest concentration of the radioligand used.[4] In many well-optimized assays, non-specific binding is as low as 10-20% of the total binding.[3] If non-specific binding exceeds 50%, it becomes difficult to obtain high-quality, reproducible data.[3]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in [3H]this compound radioligand binding assays. The following guide provides potential causes and solutions to help minimize this issue.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Radioligand Issues | Use a lower concentration of [3H]this compound. A common starting point is a concentration at or below the Kd value. For competition assays, a concentration of 16 nM has been successfully used.[5] Check the purity of the radioligand. Impurities can significantly contribute to high non-specific binding. Ensure the radiochemical purity is high. |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range for most receptor assays is 100-500 µg of membrane protein per assay tube. It may be necessary to titrate the amount of cell membrane to optimize the signal-to-noise ratio.[6] Ensure thorough homogenization and washing of membranes. This helps to remove endogenous ligands and other interfering substances that can contribute to non-specific binding. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, but it is crucial to ensure that specific binding has reached equilibrium. Modify the assay buffer. The inclusion of agents like bovine serum albumin (BSA) can help to reduce non-specific interactions. Pre-coating filters with polyethyleneimine (PEI) is also a common practice to reduce filter binding.[7] Increase the volume and/or number of wash steps. Use ice-cold wash buffer to rapidly remove unbound radioligand and minimize dissociation from the specific binding sites. |
| Definition of Non-Specific Binding | Use an appropriate concentration of unlabeled ligand. A general guideline is to use the unlabeled compound at a concentration 100 times its Kd or 100 times the highest concentration of the radioligand, whichever is greater.[3] |
Experimental Protocols
Detailed Methodology for [3H]this compound Radioligand Binding Assay
This protocol is a synthesized methodology based on standard radioligand binding assay procedures adapted for [3H]this compound with rat brain cortical homogenates.
1. Materials and Reagents:
-
[3H]this compound (Specific Activity: ~20 Ci/mmol)
-
Unlabeled this compound
-
Rat cerebral cortex
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Polyethyleneimine (PEI) solution (0.3-0.5%)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Scintillation cocktail
2. Membrane Preparation:
-
Homogenize rat cortical tissue in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the pellet in fresh, ice-cold binding buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a standard method like the Bradford or BCA assay.
3. Binding Assay:
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of [3H]this compound (final concentration of ~16 nM).[5]
-
Non-Specific Binding: Add 150 µL of membrane preparation, 50 µL of unlabeled this compound (final concentration of ~100 µM), and 50 µL of [3H]this compound (final concentration of ~16 nM).
-
Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound, and 50 µL of [3H]this compound (final concentration of ~16 nM).
-
Incubate the plate at room temperature (~25°C) for 60 minutes with gentle agitation.[7]
4. Filtration and Counting:
-
Pre-soak the glass fiber filters in 0.3-0.5% PEI solution.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with 5 mL of ice-cold wash buffer.[7]
-
Dry the filters, place them in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
CaMKIIα Signaling Pathway
The binding of [3H]this compound is to the hub domain of CaMKIIα, a key protein kinase involved in numerous cellular signaling pathways, particularly in neurons. The following diagram illustrates the activation of CaMKIIα and its downstream signaling.
Experimental Workflow for Minimizing Non-Specific Binding
This workflow outlines the logical steps to troubleshoot and minimize high non-specific binding in a [3H]this compound radioligand binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of NCS-382 and GHB on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of NCS-382 and gamma-hydroxybutyrate (GHB) on locomotor activity, supported by experimental data. The information is intended to assist researchers in understanding the pharmacological profiles of these compounds and their potential applications in neuroscience and drug development.
Summary of Effects on Locomotor Activity
Gamma-hydroxybutyrate (GHB) is a central nervous system depressant that typically induces a dose-dependent reduction in locomotor activity. In contrast, this compound, initially developed as a putative antagonist of the specific GHB receptor, has a more complex and debated profile. While it is a ligand for the GHB receptor, numerous studies have shown that it is largely ineffective at antagonizing the locomotor-suppressing effects of GHB.[1][2][3][4] This suggests that the sedative and locomotor-inhibiting properties of GHB are not primarily mediated by the GHB receptor but rather through its action as a weak agonist at the GABA-B receptor.[5] Some studies even report that this compound can produce effects similar to GHB or enhance some of its actions.[2][3]
Quantitative Data on Locomotor Effects
The following table summarizes the quantitative effects of GHB and this compound on locomotor activity as reported in preclinical studies.
| Compound | Species | Dose | Route of Administration | Effect on Locomotor Activity | Reference |
| GHB | Rat | 500 mg/kg | - | Produced consistent low levels of locomotor activity.[6][7] | [6][7] |
| GHB | Rat | 500 mg/kg | Intraperitoneal (i.p.) | Significantly reduced locomotor activity.[8][9] | [8][9] |
| GHB | Mice | - | - | Dose-dependently reduced locomotor activity.[1][4] | [1][4] |
| This compound | Mice | Not Specified | - | Did not reverse GHB-induced depressant-like effects on locomotor activity.[1][4] | [1][4] |
| This compound | - | - | - | Fails to antagonize GHB-induced inhibition of locomotor activity.[2][3] | [2][3] |
Experimental Protocols
The assessment of locomotor activity in response to GHB and this compound administration is typically conducted using an open field test. The following is a detailed methodology for such an experiment.
Objective: To quantify the effects of GHB and this compound, administered alone and in combination, on spontaneous locomotor activity in rodents.
Materials:
-
Subjects: Adult male or female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm for mice), made of a non-porous material for easy cleaning. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.[10]
-
Compounds: GHB sodium salt, this compound, and appropriate vehicle (e.g., saline).
-
General Lab Equipment: Syringes, needles, animal scale.
Procedure:
-
Animal Acclimation: Animals are housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. They should be handled for several days leading up to the test to reduce stress.
-
Habituation: On the day of the experiment, animals are brought to the testing room at least 30-60 minutes before the session begins to acclimate to the environment.
-
Drug Administration: Animals are randomly assigned to treatment groups (e.g., Vehicle, GHB, this compound, GHB + this compound). The compounds are administered via the desired route (e.g., intraperitoneal injection).
-
Open Field Test:
-
Immediately after injection, each animal is placed in the center of the open field arena.
-
Locomotor activity is recorded for a specified period, typically 30 to 60 minutes.[10]
-
The arena is thoroughly cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.[11]
-
-
Data Analysis:
-
The primary dependent variable is the total distance traveled. Other measures can include time spent mobile vs. immobile, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Data are typically analyzed using ANOVA followed by post-hoc tests to compare between-group differences.
-
Signaling Pathways
The differential effects of GHB and this compound on locomotor activity can be attributed to their distinct interactions with different receptor systems.
Caption: GHB's primary signaling pathway for locomotor depression.
The sedative effects of GHB are predominantly mediated by its action on GABA-B receptors.[5] As a G-protein coupled receptor, its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release, which contributes to decreased locomotor activity. The specific GHB receptor, for which this compound is a ligand, is thought to have an excitatory function, potentially modulating the release of glutamate and dopamine.[12]
Caption: A typical experimental workflow for locomotor activity assessment.
This workflow outlines the standard procedure for assessing the effects of pharmacological agents on rodent locomotor activity, ensuring the reliability and validity of the experimental data.
References
- 1. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weekly gamma-hydroxybutyrate exposure sensitizes locomotor hyperactivity to low-dose 3,4-methylenedioxymethamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol perturbed locomotor behavior, metabolism, and pharmacokinetics of gamma-hydroxybutyric acid in rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. go.drugbank.com [go.drugbank.com]
Validating NCS-382 as a Selective GHB Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NCS-382 with other relevant compounds in the context of γ-hydroxybutyrate (GHB) receptor antagonism. The information presented is intended to aid researchers and drug development professionals in evaluating this compound's potential as a selective pharmacological tool. This document summarizes key experimental data on binding affinities and in vivo effects, details experimental methodologies, and visualizes relevant biological pathways.
Executive Summary
This compound (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a widely cited antagonist of the high-affinity GHB receptor.[1] However, its efficacy and selectivity have been subjects of ongoing scientific discussion. While some studies demonstrate its ability to block GHB-induced effects, others suggest its antagonistic properties may be limited or potentially influenced by indirect actions on the GABA-B receptor system.[2][3] This guide presents a compilation of available data to facilitate a comprehensive assessment of this compound's pharmacological profile.
Comparative Analysis of Binding Affinities
The selectivity of a receptor antagonist is fundamentally determined by its binding affinity for the target receptor versus other potential binding sites. The following table summarizes the binding affinities of this compound and other relevant compounds for the GHB receptor, primarily determined through radioligand competition assays using [³H]this compound.
| Compound | Receptor Target | Kᵢ (µM) | Relative Affinity vs. GHB | Citation(s) |
| This compound | GHB Receptor | 0.34 | ~12.6x higher | [1][4] |
| GHB | GHB Receptor | 4.3 | - | [1][4] |
| GHV (γ-Hydroxyvaleric acid) | GHB Receptor | ~8.6* | ~0.5x lower | [5] |
| (R)-HOCPCA | GHB Receptor | ~0.11** | ~39x higher | [6] |
| UMB 86 | GHB Receptor | N/A | Selective for GHB receptor | [7] |
*Estimated based on the reported 2-fold lower affinity compared to GHB. **Estimated based on the reported 39-fold higher affinity compared to GHB. N/A: Specific Ki value in a direct comparative study with this compound was not available in the reviewed literature.
In Vivo Efficacy: Antagonism of GHB-Induced Effects
The functional antagonism of this compound has been evaluated in various animal models by assessing its ability to reverse or prevent behavioral changes induced by GHB administration. Key findings are summarized below.
| Experiment | Animal Model | GHB-Induced Effect | This compound Effect | Citation(s) |
| Locomotor Activity | Mice | Hypolocomotion | Failure to reverse | [3] |
| Catalepsy | Rats | Induction of catalepsy | Inconsistent antagonism | [2] |
| Drug Discrimination | Rats | GHB as a discriminative stimulus | Failure to antagonize | [2] |
It is important to note the conflicting reports in the literature regarding the in vivo efficacy of this compound. While some studies report successful antagonism of certain GHB-induced effects, others have failed to demonstrate a clear and consistent antagonistic profile.[2][3] This discrepancy may be attributable to differences in experimental protocols, animal models, or the complex pharmacology of GHB, which also involves the GABA-B receptor.[2]
Experimental Protocols
Radioligand Binding Assay ([³H]this compound Competition Assay)
This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of compounds for the GHB receptor.[1][8]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the GHB receptor by measuring its ability to displace the radioligand [³H]this compound from its binding site.
Materials:
-
Rat cortical or hippocampal tissue
-
[³H]this compound (radioligand)
-
Test compounds (e.g., this compound, GHB, UMB 86)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical or hippocampal tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation in fresh binding buffer. Resuspend the final pellet in binding buffer to a desired protein concentration.
-
Binding Reaction: In a reaction tube, add a fixed concentration of [³H]this compound, the membrane preparation, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]this compound against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]this compound binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Functional Assay (Antagonism of GHB-Induced Hypolocomotion)
This protocol is a generalized procedure based on methodologies described in the literature for assessing the functional antagonism of GHB-induced effects.[3]
Objective: To evaluate the ability of a test antagonist (e.g., this compound) to reverse the reduction in locomotor activity induced by GHB.
Materials:
-
Male Swiss-Webster mice
-
GHB sodium salt
-
This compound or other test antagonists
-
Vehicle (e.g., saline)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the open-field chambers for a specified period before the experiment.
-
Drug Administration: Administer the test antagonist (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection. After a predetermined pretreatment time, administer GHB or vehicle (i.p.).
-
Locomotor Activity Measurement: Immediately after the GHB injection, place the mice individually into the open-field chambers. Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of GHB in the presence and absence of the antagonist. A significant reversal of GHB-induced hypolocomotion by the antagonist indicates functional antagonism.
Signaling Pathways
The pharmacological effects of GHB are complex, involving at least two distinct receptor systems: the high-affinity GHB receptor and the low-affinity GABA-B receptor. Understanding these pathways is crucial for interpreting the actions of compounds like this compound.
Caption: GHB Receptor Signaling Pathway
Caption: GABA-B Receptor Signaling Pathway
Conclusion
This compound exhibits a higher binding affinity for the GHB receptor compared to the endogenous ligand GHB, suggesting its potential as a selective antagonist. However, the in vivo data on its functional antagonism are inconsistent, with several studies reporting a lack of efficacy in reversing GHB-induced behavioral effects. This discrepancy underscores the complexity of GHB's pharmacology, which involves both GHB and GABA-B receptors. Further research, including direct comparative studies with other selective GHB receptor ligands like UMB 86, is necessary to fully elucidate the therapeutic and research potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NCS-382 vs. Ph-HTBA for CaMKIIα Modulation
For researchers and drug development professionals navigating the complexities of CaMKIIα modulation, a clear understanding of the available chemical tools is paramount. This guide provides a comprehensive comparison of two key modulators, NCS-382 and Ph-HTBA, offering insights into their mechanisms, binding affinities, and functional effects, supported by experimental data.
Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a critical serine/threonine kinase in the brain, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysregulation is implicated in various neurological disorders, including ischemic stroke and neurodegenerative diseases, making it a compelling therapeutic target.[1][3][4] Both this compound and Ph-HTBA have emerged as important compounds for studying and targeting CaMKIIα, though they exhibit distinct profiles.
Historically, this compound was primarily recognized as a selective antagonist for the γ-hydroxybutyrate (GHB) receptor.[5][6][7] More recently, its scaffold has been identified as a brain-penetrating, high nanomolar-affinity ligand for the CaMKIIα hub domain.[1][3][4] This discovery paved the way for the development of analogs with improved properties. Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[3]annulen-6-ylidene)acetic acid) is a direct result of these efforts, designed as a high-affinity, brain-penetrating modulator of CaMKIIα.[3][8][9]
Quantitative Comparison of CaMKIIα Modulators
The following table summarizes the key quantitative parameters for this compound and Ph-HTBA, providing a clear comparison of their performance as CaMKIIα modulators.
| Parameter | This compound | Ph-HTBA | Reference |
| Binding Affinity (Ki) | ~340 nM | 78 nM | [10][11] |
| Binding Affinity (Kd) | Not explicitly stated | 757 nM | [8] |
| Dissociation Rate (kd) | 0.75 s-1 | 0.03 s-1 | [12] |
| Max. Hub Thermal Stabilization (ΔTm) | 16.7 °C | 19 °C | [12] |
| Brain Permeability (Kp,uu) | Brain-penetrant | 0.85 | [3][4][12] |
Mechanism of Action and Functional Effects
Both this compound and Ph-HTBA exert their effects by binding to a specific pocket within the hub domain of the CaMKIIα holoenzyme.[1][11] The hub domain is crucial for the oligomerization of CaMKIIα monomers into a dodecameric or tetradecameric structure.[2] By binding to this domain, these modulators can stabilize the hub oligomer, influencing the kinase's activity.
Ph-HTBA demonstrates a more pronounced effect on hub stabilization compared to this compound, as evidenced by a higher maximum thermal shift (ΔTm).[12] This increased stabilization is correlated with a significantly slower dissociation rate, indicating a more sustained interaction with the target.[12]
Functionally, Ph-HTBA has been shown to reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation in primary cortical neurons and inhibit the phosphorylation of a substrate by recombinant CaMKIIα.[1][13] This inhibitory effect is believed to contribute to its neuroprotective properties observed in models of ischemic stroke.[1][13] While this compound binds to the same site, the downstream functional consequences on CaMKIIα activity are less well-characterized in comparison to Ph-HTBA.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the process of evaluating these compounds, the following diagrams are provided.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial. Below are summaries of the methodologies commonly employed to characterize CaMKIIα modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for its target.
-
Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]this compound) from the CaMKIIα hub domain by the test compound (this compound or Ph-HTBA).
-
Materials: Rat cortical homogenates (as a source of CaMKIIα), [³H]this compound, test compounds, filtration apparatus.
-
Procedure:
-
Incubate the cortical homogenates with a fixed concentration of [³H]this compound and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.[11]
-
Surface Plasmon Resonance (SPR)
SPR is employed to study the kinetics of binding, including association and dissociation rates (ka and kd), and to determine the equilibrium dissociation constant (Kd).
-
Objective: To measure the real-time interaction between the test compound and immobilized CaMKIIα hub protein.
-
Materials: SPR instrument, sensor chip with an appropriate surface (e.g., CM5), purified recombinant CaMKIIα hub protein, test compounds.
-
Procedure:
-
Immobilize the purified CaMKIIα hub protein onto the sensor chip surface.
-
Inject a series of concentrations of the test compound over the surface and monitor the change in the SPR signal, which corresponds to the binding of the compound.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.[12]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay measures the change in the thermal stability of a protein upon ligand binding.
-
Objective: To determine the melting temperature (Tm) of the CaMKIIα hub protein in the absence and presence of the test compound.
-
Materials: Real-time PCR instrument, fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), purified CaMKIIα hub protein, test compounds.
-
Procedure:
-
Mix the purified CaMKIIα hub protein with the fluorescent dye and the test compound at various concentrations.
-
Gradually increase the temperature of the sample and monitor the fluorescence.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The Tm is the temperature at which 50% of the protein is unfolded, identified as the midpoint of the transition in the melting curve. The change in Tm (ΔTm) indicates the extent of stabilization by the ligand.[12]
-
Conclusion
While both this compound and Ph-HTBA target the CaMKIIα hub domain, Ph-HTBA represents a significant advancement, exhibiting higher affinity, greater hub stabilization, and a more clearly defined modulatory effect on kinase activity.[3][9][12] Its superior brain permeability further enhances its utility as a chemical probe for in vivo studies and as a promising lead for the development of therapeutics targeting CaMKIIα-related pathologies.[3][4] For researchers in the field, Ph-HTBA offers a more potent and specific tool for dissecting the complex roles of CaMKIIα in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of activation-triggered subunit exchange in Ca2+/calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CaMK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
The Ambiguous Nature of NCS-382: An Agonist in Antagonist's Clothing at High Doses?
For Immediate Release
A comprehensive review of existing literature reveals that NCS-382, a compound traditionally classified as a high-affinity antagonist for the γ-hydroxybutyric acid (GHB) receptor, exhibits a complex pharmacological profile, displaying agonist-like effects, particularly at higher concentrations. This guide provides a comparative analysis of this compound and the endogenous ligand GHB, presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to aid researchers, scientists, and drug development professionals in understanding its dualistic activity.
Initially developed as a selective antagonist for the high-affinity GHB binding site, now identified as the CaMKIIα hub domain, this compound has demonstrated paradoxical effects in numerous preclinical studies.[1][2] While it can antagonize certain actions of GHB, particularly at low doses, a significant body of evidence indicates that this compound can also elicit responses qualitatively similar to GHB or even potentiate some of its effects.[1][2] This suggests that this compound may act as a partial agonist, a phenomenon that has significant implications for its use as a pharmacological tool and for the development of novel therapeutics targeting the GHB receptor system.
Comparative Analysis of Receptor Binding Affinity
This compound binds to the CaMKIIα hub domain with a significantly higher affinity than GHB itself. This high-affinity binding is a crucial factor in its potent effects on this receptor system.
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| This compound | CaMKIIα Hub Domain | 0.340 µM | [3] |
| GHB | CaMKIIα Hub Domain | 4.3 µM | [3] |
Evidence for Agonist-Like Effects
The agonist properties of this compound are most evident in behavioral and electrophysiological studies. While quantitative functional data on its agonist potency (e.g., EC50) remains elusive in publicly accessible literature, qualitative observations consistently point towards an agonist-like profile at higher doses.
Electrophysiological Studies: In studies on the spontaneous firing rate of neurons in the prefrontal cortex, low doses of GHB induce an excitatory effect that is blocked by this compound.[4] However, at higher doses, GHB has an inhibitory effect, and other studies have reported that this compound can elicit effects similar to GHB.[1][2] This complex interaction suggests that this compound's effects are dose-dependent and may involve different signaling cascades or receptor conformations.
Behavioral Studies: Several behavioral studies have shown that this compound fails to antagonize many of the depressant-like effects of GHB on locomotor activity and operant behavior.[1][5] Furthermore, some reports indicate that this compound can produce effects that are qualitatively similar to those of GHB.[1][2]
Microdialysis Studies: In vivo microdialysis studies have investigated the effects of GHB and its antagonists on neurotransmitter release. One study noted that a specific GHB receptor antagonist, presumably this compound, completely blocked the GHB-induced increase in dopamine (B1211576) release.[6] This would be consistent with an antagonist action. However, the biphasic effect of GHB on dopamine release (inhibition at low doses, stimulation at high doses) complicates the interpretation of antagonist effects without a full dose-response characterization of this compound on its own.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of the GHB receptor and a typical workflow for a radioligand binding assay used to determine binding affinities.
References
- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of gamma-hydroxybutyrate and its antagonist this compound on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular events induced by gamma-hydroxybutyrate in striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NCS-382 Enantiomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the enantiomers of NCS-382, a notable ligand for the high-affinity gamma-hydroxybutyrate (GHB) binding site, which has been identified as the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the stereoselective pharmacology of this compound, supported by experimental data and detailed methodologies.
Introduction to this compound and its Stereoselectivity
This compound, chemically known as (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[3]annulen-6-ylidene)acetic acid, is a semi-rigid analog of GHB.[1] It has been instrumental in characterizing the specific high-affinity GHB binding sites in the brain.[1] Crucially, the pharmacological activity of this compound is stereoselective, with the two enantiomers, (R)-NCS-382 and (S)-NCS-382, exhibiting significantly different affinities for their target.[3]
Binding studies have consistently demonstrated that the (R)-enantiomer possesses a markedly higher affinity for the GHB binding site compared to the (S)-enantiomer and the racemic mixture.[3] This stereoselectivity is a critical consideration for any research involving this compound, as the choice of the racemic mixture versus a specific enantiomer will have profound implications for experimental outcomes. While this compound is a potent ligand, its functional role is complex, with studies suggesting it may not be a simple antagonist at the GHB receptor.[3][4]
Quantitative Data Presentation: Binding Affinities
The following table summarizes the binding affinities (Ki values) of the this compound enantiomers and the racemic mixture for the high-affinity GHB binding site (CaMKIIα hub domain) in rat cortical homogenates. The data is derived from competitive binding assays using [3H]this compound.
| Compound | Ki (µM) | Relative Potency vs. (S)-NCS-382 | Data Source |
| (R)-NCS-382 | ~0.17 | ~60x | Calculated from[1][3] |
| (S)-NCS-382 | ~10.2 | 1x | Calculated from[1][3] |
| Racemic this compound | 0.34 | ~30x | [1] |
| GHB | 4.3 | - | [1] |
Note: The Ki values for the individual enantiomers are estimated based on the reported relative potency, where (R)-NCS-382 is approximately twice as potent as the racemic mixture and 60 times more potent than (S)-NCS-382 in displacing [3H]GHB.[3]
Experimental Protocols
Radioligand Competition Binding Assay for this compound Enantiomers
This protocol describes a typical radioligand competition binding assay to determine the affinity of this compound enantiomers for the high-affinity GHB binding site in rat brain tissue.
Materials:
-
Rat cortical tissue
-
[3H]this compound (Radioligand)
-
(R)-NCS-382, (S)-NCS-382, Racemic this compound (unlabeled ligands)
-
GHB (for defining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cortical tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).
-
-
Competition Assay:
-
In a 96-well plate, add a constant concentration of [3H]this compound to each well.
-
Add increasing concentrations of the unlabeled ligands ((R)-NCS-382, (S)-NCS-382, or racemic this compound) to the wells.
-
To determine non-specific binding, add a high concentration of unlabeled GHB (e.g., 1 mM) to a set of wells.
-
Add the prepared membrane homogenate to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chiral HPLC Separation of this compound Enantiomers
This protocol provides a general methodology for the analytical separation of (R)- and (S)-NCS-382 using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The specific column and mobile phase conditions may require optimization.
Materials:
-
Racemic this compound standard
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)
-
Acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine)
Procedure:
-
Sample Preparation:
-
Dissolve the racemic this compound in a suitable solvent compatible with the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Column: Select a suitable chiral stationary phase. Polysaccharide-based CSPs are often a good starting point for chiral separations.
-
Mobile Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.
-
Modifier: For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound has significant absorbance.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.
-
The enantiomeric purity of a sample can be determined by calculating the area of each peak.
-
Mandatory Visualizations
Conclusion
The enantiomers of this compound exhibit a pronounced stereoselectivity in their binding to the high-affinity GHB site, now identified as the CaMKIIα hub domain.[1][2] The (R)-enantiomer is significantly more potent than the (S)-enantiomer, a crucial factor for researchers designing and interpreting experiments with this compound. The provided experimental protocols offer a foundation for the in-house evaluation and separation of these enantiomers. The interaction of this compound with CaMKIIα and the subsequent stabilization of the hub domain present a compelling avenue for future research into the neuroprotective potential of this and related compounds.[2][5] This guide serves as a valuable resource for the scientific community engaged in the study of GHB pharmacology and CaMKIIα modulation.
References
Comparative Efficacy of NCS-382 in Preclinical Models of Epilepsy
A Guide for Researchers and Drug Development Professionals
NCS-382, a putative antagonist of the γ-hydroxybutyrate (GHB) receptor, has demonstrated varying degrees of efficacy in several animal models of epilepsy. This guide provides a comparative overview of its performance, supported by available experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential. The primary focus of preclinical research has been on models of absence seizures and the rare metabolic disorder, Succinic Semialdehyde Dehydrogenase (SSADH) deficiency.
Efficacy in Animal Models of Absence Seizures
Absence seizures are characterized by brief episodes of impaired consciousness with accompanying spike-wave discharges (SWDs) on electroencephalogram (EEG) recordings. The Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are a well-established animal model for this type of epilepsy.
While direct comparative studies of this compound in the GAERS model are not extensively detailed in publicly available literature, the model's response to standard-of-care anti-absence drugs, such as ethosuximide (B1671622), is well-documented. Effective treatment in this model is typically quantified by a reduction in the number and duration of SWDs.
Table 1: Efficacy of Standard Anti-Absence Drugs in the GAERS Model
| Drug | Dosage | Effect on Spike-Wave Discharges (SWDs) | Animal Model |
| Ethosuximide | Varies | Dose-dependent suppression of SWDs.[1][2] | GAERS Rats |
| Valproate | Varies | Dose-dependent suppression of SWDs.[3] | GAERS Rats |
| Benzodiazepines | Varies | Suppression of SWDs.[3] | GAERS Rats |
Efficacy in a Model of Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency
SSADH deficiency is a rare autosomal recessive disorder of GABA metabolism that leads to the accumulation of GABA and GHB, resulting in neurological symptoms including seizures. The SSADH knockout mouse is a critical model for studying this disease.
In this model, this compound has shown significant therapeutic potential, primarily in improving survival rates and mitigating the lethal seizure phenotype.
Table 2: Comparative Efficacy of Anticonvulsant Treatments in the SSADH Knockout Mouse Model
| Treatment | Dosage | Primary Efficacy Endpoint | Key Findings |
| This compound | Not Specified | Survival Rate | Significantly enhanced survival compared to untreated mice. [4][5] More effective than phenobarbital (B1680315) and phenytoin.[6] |
| Vigabatrin | Not Specified | Survival Rate | Prevented tonic-clonic convulsions and significantly enhanced survival.[6] |
| CGP 35348 (GABA-B Antagonist) | Not Specified | Survival Rate | Prevented tonic-clonic convulsions and significantly enhanced survival.[6] |
| Phenobarbital | Not Specified | Survival Rate | Ineffective in preventing lethal seizures.[6] |
| Phenytoin | Not Specified | Survival Rate | Ineffective in preventing lethal seizures.[6] |
Efficacy in Chemically-Induced Seizure Models
The pentylenetetrazol (PTZ)-induced seizure model is a common screening tool for potential anticonvulsant drugs, primarily for generalized seizures. While a valuable model, specific quantitative data on the efficacy of this compound in this model is not prominently available in the reviewed literature. The model's utility lies in its ability to induce seizures through antagonism of the GABA-A receptor complex, providing a platform to test compounds that may modulate GABAergic neurotransmission.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies employed in the cited animal models.
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model
Objective: To assess the effect of a compound on spontaneous spike-wave discharges (SWDs).
Methodology:
-
Animal Model: Adult GAERS rats, which spontaneously exhibit absence-like seizures.
-
Surgical Implantation: Rats are surgically implanted with cortical electrodes for electrocorticogram (ECoG) or EEG recording.
-
Baseline Recording: Baseline ECoG/EEG is recorded for a defined period to determine the frequency and duration of spontaneous SWDs.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection.
-
Post-treatment Recording: ECoG/EEG is recorded for several hours post-administration to monitor changes in SWD activity.
-
Data Analysis: The number, duration, and cumulative time spent in SWDs are quantified and compared between baseline and post-treatment periods, as well as between drug-treated and vehicle-treated groups.
Succinic Semialdehyde Dehydrogenase (SSADH) Knockout Mouse Model
Objective: To evaluate the effect of a compound on seizure severity and survival in a genetic model of a metabolic epilepsy.
Methodology:
-
Animal Model: SSADH knockout mice, which develop a lethal seizure phenotype.
-
Drug Administration: Treatment with the test compound (e.g., this compound) or vehicle is initiated at a specific postnatal day, often before the typical onset of severe seizures. Administration can be through various routes, such as intraperitoneal injection or in the drinking water.
-
Seizure Monitoring: Animals are continuously monitored for the onset and severity of seizures. A seizure scoring system (e.g., a modified Racine scale) may be used to quantify seizure severity.
-
Survival Analysis: The primary endpoint is often the survival rate, which is tracked over a defined period. Kaplan-Meier survival curves are typically used for analysis.
-
Behavioral Assessments: In some studies, behavioral tests may be conducted to assess neurological function.
Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To determine the anticonvulsant properties of a compound against chemically-induced generalized seizures.
Methodology:
-
Animal Model: Typically mice or rats.
-
Drug Administration: The test compound or vehicle is administered at various doses prior to PTZ injection.
-
PTZ Administration: A convulsant dose of PTZ is administered (e.g., subcutaneously or intraperitoneally).
-
Seizure Observation: Animals are observed for a set period for the occurrence of seizures, typically clonic and/or tonic-clonic seizures.
-
Data Collection: The latency to the first seizure and the percentage of animals protected from seizures at each dose are recorded. The ED50 (the dose effective in 50% of animals) can be calculated to quantify anticonvulsant potency.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is believed to involve the antagonism of the GHB receptor, which is implicated in the modulation of GABAergic and glutamatergic neurotransmission.
Caption: Putative mechanism of this compound action at the presynaptic terminal.
Caption: Experimental workflow for evaluating this compound in the GAERS model.
Caption: Experimental workflow for assessing this compound in the SSADH knockout mouse model.
References
- 1. Ethosuximide reduces epileptogenesis and behavioural comorbidity in the GAERS model of genetic generalised epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrathecal application of ethosuximide is highly efficient in suppressing seizures in a genetic model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat models of genetic absence epilepsy: what do EEG spike-wave discharges tell us about drug effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinic semialdehyde dehydrogenase deficiency: Lessons from mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epilepsy in Succinic Semialdehyde Dehydrogenase Deficiency, a Disorder of GABA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic rescue of lethal seizures in mice deficient in succinate semialdehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of NCS-382
This document provides crucial safety and logistical information for the proper disposal of NCS-382, a neurochemical research compound. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental protection.
Disclaimer: This guide is based on general best practices for the disposal of research-grade chemicals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, all laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound or its waste, it is imperative to take the following safety measures:
-
Consult Institutional Protocols: Always prioritize your institution's specific guidelines for handling and disposing of novel research chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Nitrile gloves (double-gloving is recommended)
-
Safety glasses with side-shields or chemical splash goggles
-
A laboratory coat
-
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Chemical Properties of this compound
Limited publicly available data exists for the specific quantitative properties of this compound. The following table summarizes its known characteristics. The absence of comprehensive data underscores the importance of treating this compound with caution and seeking expert guidance from your EHS office.
| Property | Data |
| Chemical Name | (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid |
| Chemical Structure | A benzocycloheptene (B12447271) derivative. |
| Physical Appearance | Typically a solid powder. |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
| Known Hazards | As a neuroactive compound, it should be handled with care. The toxicological properties have not been fully elucidated. |
| LD50 (Lethal Dose, 50%) | Not publicly available. Assume high toxicity. |
| Environmental Hazards | The environmental impact has not been determined. Avoid release into the environment. |
Step-by-Step Disposal Protocol
The following is a general, step-by-step guide for the disposal of this compound. This procedure should be adapted to comply with your institution's specific requirements.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container as "Hazardous Waste: this compound".
-
Segregate this compound waste from other chemical waste streams to prevent unknown reactions. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, and gloves).
-
-
-
Preparing Solid Waste for Disposal:
-
Place all solid this compound waste and contaminated disposable items into a clearly labeled, sealable hazardous waste bag or container.
-
Ensure the container is compatible with the chemical.
-
-
Preparing Liquid Waste for Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container.
-
Do not mix with other solvent waste unless approved by your EHS office.
-
Keep the container securely capped when not in use.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Follow your institution's guidelines for secondary containment.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description of the waste contents.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from handling to final disposal by authorized personnel.
References
Personal protective equipment for handling NCS-382
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of NCS-382. Given the absence of a specific Safety Data Sheet (SDS) from a major supplier for this compound, the following recommendations are based on best practices for handling potent neurochemicals and general laboratory safety protocols. As this compound is an analog of gamma-hydroxybutyric acid (GHB), a psychoactive substance, caution is paramount. A thorough, substance-specific risk assessment should be conducted by researchers before commencing any work.
Personal Protective Equipment (PPE) and Engineering Controls
The primary goal is to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact. A combination of personal protective equipment and engineering controls is essential.
| Equipment/Control | Specifications and Use |
| Ventilation | All work with solid or volatile solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes. A face shield should be used when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated or torn.[1][3] |
| Body Protection | A buttoned-up, full-sleeved lab coat must be worn to protect skin and clothing.[1] For procedures with a higher risk of contamination, disposable gowns are recommended.[4] |
| Footwear | Fully enclosed, non-perforated shoes must be worn in the laboratory at all times.[3] |
| Respiratory Protection | If there is a potential for aerosol formation outside of a fume hood, a NIOSH-approved respirator with an appropriate filter should be used.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety and experimental integrity.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound should be performed in a designated and clearly labeled area to restrict access.
-
Review Safety Information: Before beginning work, review all available safety information and establish a standard operating procedure (SOP).
-
Assemble Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
2. Handling the Compound:
-
Weighing: If weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.
3. In Case of a Spill:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Control the Spill: If safe to do so, use appropriate absorbent materials for liquid spills or gently cover solid spills to prevent dust from becoming airborne.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected as chemical waste.[6]
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Method: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour this compound solutions down the drain.[7] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
